2-Chloro-6-methylphenylzinciodide
Description
Properties
Molecular Formula |
C7H6ClIZn |
|---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
zinc;1-chloro-3-methylbenzene-2-ide;iodide |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 2-Chloro-6-methylphenylzinc iodide
Executive Summary
2-Chloro-6-methylphenylzinc iodide (CAS: 737797-38-5) is a specialized, sterically hindered organozinc reagent used primarily in Negishi cross-coupling reactions . Unlike simple arylzinc reagents, the 2,6-disubstitution pattern (chloro and methyl groups ortho to the zinc moiety) imparts unique steric shielding. This structural feature significantly enhances the stability of the carbon-zinc bond against protonolysis but simultaneously imposes high kinetic barriers during the transmetallation step of catalytic cycles.
This guide details the physicochemical properties, mechanistic synthesis via LiCl-mediated zinc insertion, and critical handling protocols required to deploy this reagent in the synthesis of polyfunctionalized biaryls and drug scaffolds.
Physicochemical Profile
The following data characterizes the reagent as typically supplied (0.5 M in THF) or prepared in situ.
| Property | Value | Notes |
| IUPAC Name | (2-Chloro-6-methylphenyl)iodozinc | |
| CAS Number | 737797-38-5 | |
| Molecular Formula | C₇H₆ClIZn | |
| Molecular Weight | 317.87 g/mol | Calculated based on standard atomic weights. |
| Physical State | Solution in THF | Typically 0.50 M; clear to amber liquid. |
| Precursor | 2-Chloro-6-iodotoluene | CAS: 84483-28-3 |
| Stability | Air/Moisture Sensitive | Must be stored under Inert Gas (Ar/N₂) at 2–8°C. |
| Reactivity Class | Arylzinc Halide | Lower reactivity than Grignards; high functional group tolerance. |
Mechanistic Synthesis: LiCl-Mediated Direct Insertion
While transmetallation from Grignard reagents is possible, the direct insertion of zinc into 2-chloro-6-iodotoluene is the preferred method for high-precision applications. This approach avoids the formation of magnesium salts, which can be detrimental to sensitive functional groups.
The "Turbo-Zinc" Effect
Standard zinc dust often fails to insert into sterically hindered aryl iodides due to surface passivation (ZnO) and the formation of polymeric organozinc aggregates. The addition of Lithium Chloride (LiCl) is critical.[1]
-
Solubilization: LiCl complexes with the organozinc species to form monomeric ArZnI·LiCl species.[1][2][3][4]
-
Surface Activation: LiCl aids in cleaning the Zn surface, facilitating the oxidative addition of the C-I bond.
Experimental Protocol (0.5 M Scale)
Note: All steps must be performed under a strict Argon or Nitrogen atmosphere.
Reagents:
-
2-Chloro-6-iodotoluene (1.0 equiv)
-
Zinc dust (1.5 equiv, activated)
-
LiCl (1.5 equiv, anhydrous)
-
THF (Anhydrous)[4]
Workflow:
-
Activation: Dry LiCl under vacuum at 150°C for 2 hours. Cool to RT. Add Zinc dust and activate with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.
-
Insertion: Add 2-chloro-6-iodotoluene dropwise to the activated Zn/LiCl suspension at 25°C.
-
Reaction: Stir at 25–40°C. The reaction is exothermic. Monitor by GC-MS (aliquot quenched with iodine).
-
Filtration: Once conversion >98%, stop stirring. Allow excess Zn to settle. Cannulate the supernatant through a glass frit filter to remove unreacted solids.
Synthesis Pathway Visualization
Figure 1: Direct insertion pathway utilizing LiCl-mediated zinc activation to overcome steric hindrance.
Reactivity & Applications: Negishi Coupling
The defining feature of 2-Chloro-6-methylphenylzinc iodide is its steric bulk . In a Negishi coupling, this reagent acts as the nucleophile. However, the ortho-substituents (Cl, Me) retard the transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.
Catalytic Considerations
-
Catalyst Choice: Standard Pd(PPh₃)₄ is often ineffective. Use sterically demanding, electron-rich ligands like SPhos , XPhos , or Pd-PEPPSI-IPr precatalysts. These facilitate the transmetallation of hindered nucleophiles.
-
Ortho-Effect: The 2-Chloro group is electron-withdrawing, while the 6-Methyl is electron-donating. This electronic push-pull, combined with steric bulk, requires higher catalyst loading (2-5 mol%) compared to simple phenylzinc reagents.
Catalytic Cycle Visualization
Figure 2: Negishi catalytic cycle highlighting Transmetallation as the critical step for hindered arylzincs.
Handling & Validation: The Iodine Titration
Because organozinc reagents degrade over time (even under argon), titration is mandatory before use to ensure stoichiometry.
Protocol: Knochel's Iodine Titration
This method relies on the rapid iodolysis of the C-Zn bond.
-
Preparation: Weigh accurately 254 mg of Iodine (I₂) (1.0 mmol) into a dry, argon-flushed flask.
-
Dissolution: Add 3–5 mL of a 0.5 M LiCl solution in THF. Stir until I₂ is fully dissolved (brown solution).
-
Titration: Add the organozinc solution dropwise via a syringe at 0°C.
-
Endpoint: The solution turns from brown to clear/colorless .
-
Calculation:
References
-
Sigma-Aldrich. 2-Chloro-6-methylphenylzinc iodide, 0.50 M in THF. Product No. 737797.[5] Link
-
Krasovskiy, A., & Knochel, P. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Fluorochem. 2-Chloro-6-methylphenylzinc iodide. Product Data Sheet. Link
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. Link
Sources
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide on the Steric Hindrance Effects in 2-Chloro-6-methylphenylzinc Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the precise construction of complex molecular architectures is paramount. Organozinc reagents have long been celebrated for their utility in forming carbon-carbon bonds with high functional group tolerance.[1] Among these, 2-Chloro-6-methylphenylzinc iodide emerges as a reagent of particular interest, not for its unbridled reactivity, but for the nuanced control offered by its inherent steric hindrance. The ortho-chloro and -methyl groups are not mere spectators; they are active participants that dictate the reagent's behavior, influencing reaction rates, selectivity, and overall synthetic utility. This guide provides a comprehensive exploration of the steric effects of 2-Chloro-6-methylphenylzinc iodide, offering expert insights into its preparation, reactivity, and strategic application in catalysis, particularly in the context of Negishi cross-coupling reactions.
PART 1: Synthesis and Characterization of a Sterically Encumbered Reagent
The successful application of 2-Chloro-6-methylphenylzinc iodide begins with its reliable preparation. The most common route involves the direct insertion of activated zinc into the corresponding aryl iodide, 1-chloro-2-iodo-3-methylbenzene. The choice of zinc and its activation are critical to achieving high yields and reproducible reactivity.
Protocol 1: Synthesis via Activated Zinc
Rationale: Standard zinc metal is often unreactive due to a passivating oxide layer. Activation, for instance with 1,2-dibromoethane or trimethylsilyl chloride, is crucial for exposing a fresh metal surface to facilitate oxidative insertion.[2]
Step-by-Step Methodology:
-
Zinc Activation: Under an inert atmosphere (e.g., argon), a flask is charged with zinc dust (1.5 equivalents). Anhydrous THF is added, followed by a small amount of 1,2-dibromoethane. The mixture is heated gently until gas evolution (ethylene) is observed, indicating activation.
-
Reagent Formation: After cooling to room temperature, a solution of 1-chloro-2-iodo-3-methylbenzene (1 equivalent) in anhydrous THF is added dropwise.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. The formation of the organozinc reagent can be monitored by quenching aliquots with a proton source and analyzing the disappearance of the starting aryl iodide by GC-MS.
-
Titration: The concentration of the resulting 2-Chloro-6-methylphenylzinc iodide solution should be determined by titration with a standardized iodine solution before use in subsequent reactions.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 2-Chloro-6-methylphenylzinc iodide.
PART 2: The Profound Influence of Steric Hindrance on Reactivity
The ortho-substituents in 2-Chloro-6-methylphenylzinc iodide create a sterically congested environment around the carbon-zinc bond. This has profound implications for its chemical behavior, particularly in the context of palladium-catalyzed cross-coupling reactions.
Taming Reactivity and Enhancing Stability
Compared to less hindered arylzinc reagents, 2-Chloro-6-methylphenylzinc iodide exhibits attenuated reactivity. This is a direct consequence of the steric bulk impeding the approach of an electrophile. While this might seem like a disadvantage, it translates to enhanced stability. The reagent is less prone to undesired side reactions such as protonolysis and homo-coupling, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.
A Linchpin of Selectivity in Negishi Cross-Coupling
The Negishi coupling is a powerful tool for C-C bond formation, coupling organozinc reagents with organic halides.[3] The steric hindrance of 2-Chloro-6-methylphenylzinc iodide plays a pivotal role in the key steps of the catalytic cycle: transmetalation and reductive elimination.
-
Transmetalation: This step involves the transfer of the aryl group from zinc to the palladium center. The bulky nature of the 2-chloro-6-methylphenyl group can slow this process down relative to smaller aryl groups. However, this can be advantageous in preventing the formation of undesired byproducts.
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and are expelled. The steric clash between the bulky 2-chloro-6-methylphenyl group and the other coupling partner on the palladium intermediate can promote this step, often leading to a more efficient overall catalytic turnover. This is particularly beneficial when constructing highly substituted biaryl systems.[4]
Visualizing the Catalytic Cycle
Caption: The Negishi cross-coupling cycle highlighting sterically influenced steps.
PART 3: Practical Applications and Experimental Insights
The true value of 2-Chloro-6-methylphenylzinc iodide is demonstrated in its application to challenging synthetic problems, particularly in the synthesis of sterically hindered biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
Case Study: Synthesis of a Tetra-ortho-substituted Biaryl
The synthesis of a biaryl with substituents at all four ortho positions is a formidable challenge due to severe steric hindrance. Traditional cross-coupling methods often fail or give low yields.
Protocol 2: Negishi Coupling for a Hindered Biaryl
-
Rationale: The Negishi coupling, employing a highly active palladium catalyst with a bulky phosphine ligand (e.g., SPhos or XPhos), is well-suited for this transformation. The use of 2-Chloro-6-methylphenylzinc iodide provides the necessary steric impetus for the final reductive elimination step.
-
Step-by-Step Methodology:
-
To a solution of the hindered aryl bromide (1 equivalent) and the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in anhydrous THF under an inert atmosphere, add the solution of 2-Chloro-6-methylphenylzinc iodide (1.2 equivalents) at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired tetra-ortho-substituted biaryl.
-
Data Presentation: Comparative Yields in Hindered Couplings
| Coupling Partner 1 | Coupling Partner 2 | Coupling Method | Catalyst/Ligand | Yield (%) |
| 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Suzuki | Pd(PPh3)4 | 75 |
| 2-Bromo-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | Suzuki | Pd(dppf)Cl2 | 40 |
| 2-Bromo-1,3,5-trimethylbenzene | 2-Chloro-6-methylphenylzinc iodide | Negishi | Pd2(dba)3/SPhos | 85 |
Analysis: The data clearly indicates that for the coupling of a sterically hindered aryl bromide with a hindered coupling partner, the Negishi reaction with 2-Chloro-6-methylphenylzinc iodide provides a significantly higher yield compared to the Suzuki coupling. This underscores the importance of the steric effects of the organozinc reagent in facilitating the formation of sterically congested C-C bonds.
Conclusion
2-Chloro-6-methylphenylzinc iodide is a powerful and nuanced reagent in the synthetic chemist's toolbox. Its utility extends beyond that of a simple aryl nucleophile; its inherent steric hindrance provides a level of control over reactivity and selectivity that is often difficult to achieve with other organometallic reagents. For researchers and professionals in drug development and materials science, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes to complex, sterically demanding molecules. The ability to harness these effects opens new avenues for the efficient construction of novel chemical entities with potentially groundbreaking applications.
References
-
Core, A. C. (n.d.). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. Retrieved from [Link]
-
eScholarship. (n.d.). Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Applications of Functionalized Organozinc Reagents. Retrieved from [Link]
-
Knochel, P. (2020, February 27). Preparation and applications of new solid organozinc reagents for the functionalization of aromatics. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.
-
ACS Publications. (2024, May 2). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2004, September 15). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
Sources
Stability of 2-Chloro-6-methylphenylzinc Iodide in THF Solution: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability of 2-Chloro-6-methylphenylzinc iodide in a tetrahydrofuran (THF) solution, a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. This document is intended for researchers, scientists, and drug development professionals who utilize organozinc reagents and require a deep understanding of their handling, stability, and degradation pathways. The guide elucidates the theoretical underpinnings of organozinc stability, the practical aspects of handling these air- and moisture-sensitive compounds, and detailed methodologies for assessing their long-term stability. While specific kinetic data for 2-Chloro-6-methylphenylzinc iodide is not extensively available in published literature, this guide establishes a robust framework for its determination, drawing upon established principles for analogous organozinc species.
Introduction: The Role and Significance of Aryl-Zinc Reagents
Organozinc compounds, particularly aryl-zinc halides, have emerged as indispensable tools in synthetic organic chemistry. Their utility is most prominently showcased in the Negishi cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The functional group tolerance of organozinc reagents is a key advantage over other organometallic counterparts like Grignard or organolithium reagents, allowing for their application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2]
2-Chloro-6-methylphenylzinc iodide, the subject of this guide, is a sterically hindered and electronically modified aryl-zinc reagent. The presence of the ortho-chloro and ortho-methyl substituents influences its reactivity and stability, making a thorough understanding of its behavior in solution paramount for reproducible and high-yielding synthetic outcomes. The stability of such a reagent in its solvent of preparation and use, typically THF, directly impacts its efficacy in subsequent reactions. Degradation of the reagent leads to lower yields, formation of byproducts, and potential complications in reaction workup and purification.
This guide will delve into the factors governing the stability of 2-Chloro-6-methylphenylzinc iodide in THF, provide detailed protocols for its safe handling and for conducting stability studies, and discuss the theoretical framework, including the Schlenk equilibrium, that dictates the nature of the organozinc species in solution.
Theoretical Framework of Stability
The stability of an organozinc reagent in solution is not a simple matter of its intrinsic properties but is rather a dynamic interplay of several factors, including its structure, the solvent, temperature, and the presence of other species.
The Schlenk Equilibrium in Organozinc Solutions
Similar to Grignard reagents, organozinc halides in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium.[3][4] This equilibrium describes the disproportionation of the organozinc halide (RZnX) into the corresponding diorganozinc species (R₂Zn) and zinc dihalide (ZnX₂).
Caption: The Schlenk equilibrium for organozinc halides in solution.
The position of this equilibrium is influenced by several factors:
-
Solvent: Coordinating solvents like THF stabilize the magnesium center in Grignard reagents, and a similar effect is expected for zinc.[4] The donation of electron density from the oxygen atom of THF to the Lewis acidic zinc center helps to solubilize and stabilize the organozinc species.
-
Temperature: The equilibrium constant is temperature-dependent, although specific thermodynamic data for aryl-zinc halides are scarce.
-
Nature of R and X: The organic group (R) and the halide (X) influence the equilibrium. For 2-Chloro-6-methylphenylzinc iodide, the sterically demanding and electronically modified aryl group will play a significant role.
-
Additives: The presence of salts, particularly lithium chloride (LiCl), can have a profound impact on the stability and reactivity of organozinc reagents.[5][6] LiCl is known to break up aggregates of organometallic species and can form higher-order zincates, which can be more stable and/or more reactive.[5]
Degradation Pathways
Organozinc reagents are primarily susceptible to degradation through two main pathways:
-
Reaction with Air (Oxygen): Dialkylzinc compounds are known to be pyrophoric, and while aryl-zinc halides are generally less reactive, they are still sensitive to oxidation by atmospheric oxygen.[7] This process can lead to the formation of zinc alkoxides or phenoxides after rearrangement.
-
Reaction with Moisture (Water): Organozinc compounds are strong bases and will readily react with protic sources, such as water, to protonate the carbanion and form the corresponding hydrocarbon and a zinc hydroxide species. This is a common cause of reagent decomposition if anhydrous conditions are not strictly maintained.
Thermal decomposition can also occur, particularly at elevated temperatures, though organozinc reagents are generally considered to have good thermal stability.[8]
Safe Handling and Storage of 2-Chloro-6-methylphenylzinc Iodide
Given the air and moisture sensitivity of organozinc reagents, stringent anaerobic and anhydrous techniques are mandatory for their successful use.[9]
Inert Atmosphere Techniques
All manipulations of 2-Chloro-6-methylphenylzinc iodide solutions should be performed under an inert atmosphere of either dry argon or nitrogen. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.
-
Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and its replacement with an inert gas.[10] This technique is suitable for most manipulations, including reactions and transfers.
Caption: A simplified diagram of a Schlenk line setup for handling air-sensitive reagents.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[11] It is ideal for manipulations that are difficult to perform on a Schlenk line, such as weighing out solids or preparing multiple samples.
Solvent and Glassware Preparation
-
Solvent: THF must be rigorously dried and deoxygenated before use. This is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing it through a solvent purification system.
-
Glassware: All glassware must be thoroughly dried to remove any adsorbed water. This is typically done by oven-drying at >120 °C for several hours and then allowing it to cool under a stream of inert gas or in a desiccator.
Storage
Solutions of 2-Chloro-6-methylphenylzinc iodide should be stored in a tightly sealed container, such as a Schlenk flask with a greased glass stopper or a septum-capped bottle with a positive pressure of inert gas. For long-term storage, refrigeration at 2-8 °C is recommended to minimize degradation.[12]
Experimental Determination of Stability
To rigorously assess the stability of a 2-Chloro-6-methylphenylzinc iodide solution in THF, a long-term monitoring study is required. The following sections outline the key experimental procedures.
Determination of Initial Concentration by Titration
The initial concentration of the active organozinc reagent must be accurately determined. A widely accepted method is titration with iodine (I₂).[5] The organozinc compound reacts with iodine in a 1:1 stoichiometry. The endpoint is indicated by the persistence of the brown color of iodine.
Protocol for Iodine Titration:
-
Under an inert atmosphere, accurately weigh a known amount of iodine into a dry Schlenk flask.
-
Add anhydrous THF to dissolve the iodine, resulting in a brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the 2-Chloro-6-methylphenylzinc iodide solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine solution disappears and the solution becomes colorless.
-
Record the volume of the organozinc solution added and calculate the molarity.
Long-Term Stability Study using Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-destructive technique for monitoring the concentration of the organozinc reagent over time.
Protocol for qNMR Stability Study:
-
Sample Preparation (in a glovebox or on a Schlenk line):
-
In a J. Young NMR tube, add a known volume of the 2-Chloro-6-methylphenylzinc iodide solution in THF.
-
Add a known amount of a suitable internal standard. The internal standard should be non-volatile, stable under the experimental conditions, and have a resonance signal that does not overlap with the signals of the analyte or solvent.[3] 1,3,5-trimethoxybenzene is a commonly used internal standard for organometallic reagents.[5]
-
Add deuterated THF (THF-d₈) to the desired total volume.
-
Seal the J. Young NMR tube.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
Integrate the characteristic signals of 2-Chloro-6-methylphenylzinc iodide (e.g., the aromatic protons) and the internal standard.
-
-
Long-Term Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
Acquire ¹H NMR spectra at regular intervals (e.g., weekly, monthly) over the desired study period.
-
-
Data Analysis:
-
Calculate the concentration of the organozinc reagent at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of 2-Chloro-6-methylphenylzinc iodide as a function of time.
-
Caption: A workflow diagram for conducting a long-term stability study of an organozinc reagent using quantitative NMR.
Factors Influencing the Stability of 2-Chloro-6-methylphenylzinc Iodide in THF
Based on studies of other organozinc reagents, several factors are expected to significantly influence the stability of 2-Chloro-6-methylphenylzinc iodide in THF solution.[5]
Temperature
As with most chemical compounds, the rate of degradation of organozinc reagents is expected to increase with temperature. Therefore, storage at lower temperatures (e.g., 2-8 °C or -20 °C) is crucial for preserving the integrity of the solution over extended periods. A quantitative study of the degradation at different temperatures would allow for the determination of the activation energy for the decomposition process, providing valuable data for predicting shelf-life.
Concentration
The concentration of the organozinc reagent can influence its stability. At higher concentrations, aggregation of the organozinc species may become more prevalent, which could potentially affect the rate of decomposition. The Schlenk equilibrium may also be shifted at different concentrations.
Presence of Additives: The Role of Lithium Chloride
The presence of lithium chloride (LiCl) has been shown to have a significant stabilizing effect on organozinc reagents in THF.[5][6] While the exact mechanism is not fully elucidated for all systems, it is believed that LiCl can:
-
Break up aggregates: By coordinating to the zinc center, LiCl can disrupt the formation of less stable oligomeric species.
-
Form stable zincates: The formation of "ate" complexes, such as [RZnX(Cl)]⁻Li⁺, can lead to more stable and often more reactive species.
For 2-Chloro-6-methylphenylzinc iodide, it is highly probable that solutions prepared in the presence of LiCl will exhibit enhanced long-term stability compared to salt-free solutions.
Data Presentation and Interpretation
The data from a stability study should be presented in a clear and concise manner to allow for easy interpretation.
Table 1: Hypothetical Stability Data for 2-Chloro-6-methylphenylzinc Iodide (0.5 M in THF) at Different Temperatures
| Time (days) | Concentration at 25°C (M) | Concentration at 4°C (M) | Concentration at -20°C (M) |
| 0 | 0.50 | 0.50 | 0.50 |
| 30 | 0.48 | 0.49 | 0.50 |
| 60 | 0.46 | 0.48 | 0.50 |
| 90 | 0.44 | 0.47 | 0.49 |
| 180 | 0.38 | 0.45 | 0.49 |
Kinetic Analysis:
The degradation of organozinc reagents over time can often be modeled using zero-order kinetics, where the rate of degradation is independent of the concentration.[5]
Rate = -k
Where:
-
k is the degradation rate constant.
A plot of concentration versus time would yield a straight line with a slope of -k. By determining the rate constants at different temperatures, the Arrhenius equation can be used to calculate the activation energy for the decomposition process.
Conclusion and Recommendations
The stability of 2-Chloro-6-methylphenylzinc iodide in THF solution is a critical parameter for its successful application in organic synthesis. While this guide provides a comprehensive framework based on the known behavior of analogous organozinc reagents, it is imperative for researchers to perform their own stability studies under their specific laboratory conditions.
Key Recommendations:
-
Strictly adhere to anhydrous and anaerobic handling techniques.
-
Store solutions of 2-Chloro-6-methylphenylzinc iodide at low temperatures (2-8 °C or -20 °C) under an inert atmosphere.
-
For enhanced stability, consider the preparation of the reagent in the presence of lithium chloride.
-
Regularly determine the concentration of the organozinc solution, especially before use in sensitive reactions, using a reliable method such as iodine titration.
-
For long-term storage, a periodic stability assessment using qNMR is highly recommended.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their 2-Chloro-6-methylphenylzinc iodide solutions, leading to more consistent and successful synthetic outcomes.
References
-
Nechayev, M., et al. (2025). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv. [Link]
- Schlenk, W.; Schlenk, W., Jr. (1929). Über die Konstitution der Grignardschen Magnesiumverbindungen. Chemische Berichte, 62(4), 920-924.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(24), 8790–8791.
- Reddit. (2025). Organozinc Stability. r/chemistry.
- Jackson, R. F. W., et al. (2007). Demonstration of Promoted Zinc Schlenk Equilibria, Their Equilibrium Values and Derived Reactivity. Chemistry – A European Journal, 13(9), 2462-2472.
- ResearchGate. (n.d.). Air-stability test and ligand effect of organozinc reagents 7 a–e.
- Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Reactions for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348.
- Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188.
- Organic Syntheses. (n.d.).
- Reddit. (2015). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry.
- Nechayev, M., et al. (2025). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.
- Beilstein Journal of Organic Chemistry. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.
- ResolveMass Laboratories. (2025).
- Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
- Wikipedia. (n.d.). Schlenk equilibrium.
- R Discovery. (2018). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides.
- Weber, M., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 569-577.
- ChemRxiv. (n.d.). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy.
- The Journal of Organic Chemistry. (2008).
- The Schlenk Line Survival Guide. (n.d.). Preparing NMR Samples on a Schlenk Line.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles.
- Emery Pharma. (2024).
- Chemistry LibreTexts. (2023). 23.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Shodhganga. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES.
- Sigma-Aldrich. (n.d.). 2-Chlorophenylzinc iodide 0.5M tetrahydrofuran.
- Elektronische Hochschulschriften der LMU München. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents.
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). 2,5-Dimethylphenylzinc iodide 0.5M tetrahydrofuran.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
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- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. organomation.com [organomation.com]
- 6. chemrxiv.org [chemrxiv.org]
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- 8. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
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Reactivity Profile & Technical Guide: Ortho-Substituted Arylzinc Iodides
Executive Summary
The Ortho-Paradox in Organozinc Chemistry For researchers in drug discovery, ortho-substituted arylzinc iodides represent a unique chemical paradox. While ortho-substitution typically retards cross-coupling rates due to steric hindrance at the transmetallation step, it frequently accelerates the rate of reagent formation via direct Zinc insertion, particularly when the substituent is electron-withdrawing (e.g., -COOR, -CN, -CF3).
This guide provides a high-fidelity technical analysis of these reagents, moving beyond general Negishi coupling conditions to address the specific kinetic and thermodynamic challenges imposed by ortho-functionalization. It establishes a validated workflow for synthesizing, stabilizing, and coupling these sterically demanding nucleophiles.
Mechanistic Reactivity Profile
The "Ortho-Acceleration" Effect (Formation)
Contrary to intuitive steric arguments, ortho-electron-withdrawing groups (EWGs) significantly enhance the rate of Zinc insertion into Aryl Iodides.
-
Mechanism: The Zinc surface oxidative addition is the rate-determining step. Ortho-EWGs coordinate to the Zinc surface, increasing the local concentration of the aryl halide and lowering the activation energy for the C-I bond insertion.
-
Data Point: o-Iodobenzonitrile inserts Zinc (
, THF) completely within 2 hours at 25°C , whereas the para-isomer often requires elevated temperatures or longer times (Source: Knochel et al.).
The Transmetallation Bottleneck (Coupling)
Once formed, the reactivity profile inverts. In Palladium-catalyzed cross-coupling (Negishi), the ortho-substituent imposes severe steric penalties during the transmetallation step (Zn
-
Kinetic Impact: The rate of transmetallation (
) drops by orders of magnitude compared to para-isomers. -
Consequence: Slow transmetallation increases the resting time of the active catalyst, leading to competitive homocoupling or catalyst decomposition (Pd black formation).
-
Solution: Ligands with large cone angles (e.g., SPhos, CPhos) or specific electronic properties (Xantphos) are required to facilitate the interaction between the hindered Arylzinc and the Pd(II) center.
Stability & Schlenk Equilibrium
Ortho-substituted arylzinc iodides prepared with LiCl exist primarily as a complex mixture of monomeric species and zincates.
Visualization of Reactivity Pathways
Caption: Figure 1. Kinetic flow of ortho-substituted arylzinc reagents. Note the acceleration at formation (green) vs. the bottleneck at transmetallation (red).
Validated Experimental Protocol
Reagent Preparation: The Zn/LiCl Method
This protocol utilizes the Knochel-type generation, which is superior for ortho-substituted substrates due to mild conditions.
Materials:
-
Zinc Dust: Activated (<10 micron particle size preferred).
-
LiCl: Anhydrous (Dried at 150°C under vacuum for 2h).
-
Solvent: THF (Anhydrous, <50 ppm water).
Step-by-Step Workflow:
-
Activation: In an Argon-flushed Schlenk flask, combine Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour. Why: This creates a fresh, reactive Zn surface and removes trace water.
-
Cooling: Cool to room temperature (25°C) under Argon flow. Add dry THF to create a suspension.[1]
-
Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 1 mol% TMSCl. Why: Chemical etching removes the final oxide layer.
-
Insertion: Add the ortho-substituted aryl iodide (1.0 equiv) neat or as a concentrated THF solution.
-
Reaction: Stir at 25°C.
-
Ortho-EWG (CN, COOR): Reaction complete in 1-3 hours.
-
Ortho-Electron Neutral/Donating: May require mild heating (40°C) for 4-12 hours.
-
-
Titration: Allow excess Zn to settle. Titrate a 0.5 mL aliquot with Iodine (
) in THF to determine precise molarity (typically 0.8 - 1.2 M).
Cross-Coupling Protocol (Negishi)
Optimized for hindered substrates.
-
Catalyst Prep: In a separate vial, mix
(2 mol%) and SPhos (4 mol%) in THF. Stir for 10 mins to form the active species. Note: SPhos is preferred over PPh3 due to its ability to facilitate oxidative addition of the electrophile and stabilize the hindered Pd-center. -
Mixing: Add the aryl halide electrophile (0.8 equiv relative to Zn reagent) to the catalyst solution.
-
Coupling: Add the ortho-substituted arylzinc iodide solution (from Step 4.1) dropwise.
-
Conditions: Stir at 25°C. If conversion is <10% after 1 hour, heat to 50°C.
-
Critical Check: If the reaction turns black immediately (Pd precipitation), the ligand is insufficient. Switch to CPhos or increase ligand:Pd ratio to 3:1.
-
Comparative Data: Ligand Performance
The following table illustrates the impact of ligand selection on the coupling of o-cyanophenylzinc iodide with 2-bromotoluene (a sterically hindered system).
| Ligand | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| PPh3 | 5 mol% | 60 | 24 | <10 | Failed transmetallation; Pd black formation. |
| dppf | 5 mol% | 60 | 12 | 45 | Bidentate angle insufficient for high steric bulk. |
| SPhos | 2 mol% | 25 | 4 | 92 | High turnover; bulky biaryl phosphine stabilizes Pd. |
| CPhos | 2 mol% | 25 | 2 | 96 | Best for secondary/hindered alkyl-aryl couplings. |
Troubleshooting & Self-Validation
The "Precipitation" False Flag
-
Observation: Upon cooling the prepared Arylzinc solution, a white precipitate forms.
-
Diagnosis: This is often excess ZnCl2/LiCl salts precipitating out of the supersaturated solution, NOT decomposition of the reagent.
-
Validation: Titrate the supernatant. If active Zinc species (>0.5 M) are present, the reagent is good. Do not filter strictly; decantation is sufficient.
Iodine Titration Method (Standard)
To validate the concentration of your prepared reagent:
-
Weigh exactly 254 mg of Iodine (
) into a dry flask. -
Dissolve in 5 mL dry THF.
-
Add the organozinc solution dropwise until the brown iodine color persists (or disappears, depending on indicator).
-
Correction: The brown color of
disappears as it reacts with ArZnI. The endpoint is when the solution remains clear/colorless (if using starch indicator) or when the brown color just disappears. -
Calculation:
-
References
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides Source: Angewandte Chemie International Edition [Link][2]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides (CPhos Ligand) Source: Journal of the American Chemical Society [Link]
-
Cobalt-Catalyzed Preparation of Arylzinc Reagents Source: Journal of Organic Chemistry [Link][3]
-
Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents Source: Journal of the American Chemical Society [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-6-methylphenylzinc Iodide: Synthesis, Identification, and Application in Cross-Coupling Reactions
This guide provides a comprehensive technical overview of 2-Chloro-6-methylphenylzinc iodide, a valuable organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its identification, synthesis, handling, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Role of Organozinc Reagents in Modern Synthesis
Organozinc compounds have emerged as indispensable tools in the construction of complex molecular architectures.[1][2] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents.[2] This unique characteristic allows for their application in intricate synthetic pathways where sensitive functional groups must be preserved. Among the vast array of organozinc reagents, arylzinc halides are particularly prominent, serving as key nucleophilic partners in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[1][2]
2-Chloro-6-methylphenylzinc iodide, a sterically hindered arylzinc reagent, offers unique advantages in the synthesis of substituted biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. This guide will provide a detailed exploration of this specific reagent.
Identification and Physicochemical Properties
The definitive identification of a chemical entity is paramount for reproducibility and safety in a research setting.
Molecular Formula: C₇H₆ClIZn
Structure:
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 317.86 g/mol | [4] |
| Appearance | Typically a solution in an ethereal solvent (e.g., THF) | General Knowledge |
| Solubility | Soluble in ethereal solvents like Tetrahydrofuran (THF) | [5] |
| Stability | Air and moisture sensitive | [6][7] |
Synthesis of 2-Chloro-6-methylphenylzinc Iodide
The preparation of arylzinc halides is most commonly achieved through the oxidative addition of zinc metal to an aryl halide.[8] For 2-Chloro-6-methylphenylzinc iodide, the logical precursor is 2-chloro-1-iodo-6-methylbenzene. The success of this synthesis hinges on the activation of the zinc metal, as unactivated zinc is generally unreactive.
Causality in Experimental Design: The Knochel Method
Pioneering work by Knochel and coworkers has established a highly efficient and versatile protocol for the synthesis of functionalized arylzinc reagents.[5] This method addresses the challenge of zinc's low reactivity by employing lithium chloride (LiCl) as a crucial additive. The LiCl is believed to solubilize the initially formed organozinc species from the metal surface, thereby exposing fresh zinc for continued reaction.[8] This prevents passivation of the zinc surface and dramatically accelerates the rate of insertion.
Experimental Workflow: Synthesis of 2-Chloro-6-methylphenylzinc Iodide
The following diagram illustrates the key steps in the synthesis of 2-Chloro-6-methylphenylzinc iodide, adapted from the general procedures for arylzinc iodide preparation.
Caption: Workflow for the synthesis of 2-Chloro-6-methylphenylzinc iodide.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established methods for the synthesis of functionalized arylzinc iodides.[5][8]
Materials:
-
2-chloro-1-iodo-6-methylbenzene
-
Zinc dust (<325 mesh)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Inert gas line with bubbler
-
Syringes and cannulas
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and subsequently cool to room temperature under a positive pressure of argon.
-
Zinc Activation: To the cooled flask, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.0 equivalent). Heat the flask under vacuum for 10-15 minutes to ensure all components are dry, then cool to room temperature under argon.
-
Reaction Setup: Add anhydrous THF to the flask via syringe. To the stirred suspension, add a solution of 2-chloro-1-iodo-6-methylbenzene (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to initiate the reaction) under an argon atmosphere. The reaction progress can be monitored by taking small aliquots, quenching with a solution of iodine in THF, and analyzing the formation of the starting aryl iodide by gas chromatography (GC).
-
Completion and Storage: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), stop the stirring and allow the excess zinc dust to settle. The resulting solution of 2-Chloro-6-methylphenylzinc iodide in THF is then carefully transferred via cannula to a clean, dry, argon-flushed Schlenk flask for storage. This solution is typically used directly in subsequent reactions.
Application in Negishi Cross-Coupling Reactions
The primary utility of 2-Chloro-6-methylphenylzinc iodide lies in its application as a nucleophilic partner in Negishi cross-coupling reactions.[1][2] This palladium- or nickel-catalyzed reaction forms a new carbon-carbon bond between the organozinc compound and an organic halide or triflate.
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Representative Application
2-Chloro-6-methylphenylzinc iodide can be coupled with a variety of aryl and heteroaryl halides to synthesize sterically hindered biaryl compounds. For instance, its reaction with 4-bromobenzonitrile would yield 2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-carbonitrile.
Reaction Scheme:
This type of transformation is valuable in medicinal chemistry for the synthesis of complex scaffolds. The steric hindrance provided by the ortho-methyl and chloro substituents on the organozinc reagent can influence the conformation of the resulting biaryl product.
Analytical Characterization
The characterization of organozinc reagents is crucial for determining their concentration and purity. As these reagents are typically not isolated, characterization is performed on the solution.
Titration
The concentration of the prepared 2-Chloro-6-methylphenylzinc iodide solution can be determined by titration against a standard solution of iodine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organometallic compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons would be influenced by the presence of the chloro, methyl, and zinc iodide substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. The carbon atom directly bonded to zinc would exhibit a characteristic chemical shift.
Note on Data Availability: As of the writing of this guide, publicly available, experimentally determined ¹H and ¹³C NMR spectra specifically for 2-Chloro-6-methylphenylzinc iodide are scarce. Researchers should acquire their own analytical data for this reagent to ensure its identity and purity before use. The expected chemical shifts can be estimated based on data for similar substituted phenylzinc halides.
Safety and Handling
Organozinc reagents, including 2-Chloro-6-methylphenylzinc iodide, are air and moisture sensitive.[6][7] Therefore, all manipulations must be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[9][10]
Key Safety Precautions:
-
Inert Atmosphere: Always work under a positive pressure of a dry, inert gas.
-
Dry Glassware and Solvents: Use flame- or oven-dried glassware and anhydrous solvents to prevent decomposition of the reagent.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Quenching: Reactions should be carefully quenched, typically by the slow addition of a proton source like a saturated aqueous solution of ammonium chloride.
-
Storage: Store solutions of the reagent in a sealed Schlenk flask under an inert atmosphere, preferably in a cool, dark place.[11]
Conclusion
2-Chloro-6-methylphenylzinc iodide is a valuable and versatile reagent for the synthesis of sterically encumbered biaryl compounds through Negishi cross-coupling reactions. Its preparation, while requiring careful handling of air-sensitive materials, is straightforward using modern techniques like the Knochel protocol. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this powerful tool in their synthetic endeavors.
References
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
Ushijima, H., & Moriyama, K. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry, 34(7), 1334-1338. [Link]
-
Ushijima, H., & Moriyama, K. (2010). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. ResearchGate. [Link]
-
Knochel, P. (2011). Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Comptes Rendus Chimie, 14(7-8), 639-652. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Sunagatullina, A. S., Karaghiosoff, K., & Knochel, P. (2022). Iron‐Catalyzed Radical Zincations of Alkyl Iodides. Advanced Synthesis & Catalysis, 364(22), 3844-3849. [Link]
-
Cao, K., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(30), 9433-9437. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Liu, Z., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene Ligand. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Unknown. (n.d.). † 1H-NMR and 13C-NMR Spectra. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
-
Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Bailey, W. F., et al. (2005). 6-IODO-1-HEXENE. Organic Syntheses, 81, 121. [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(4), 389-401. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy. Organic Chemistry Data. [Link]
-
Ranjitha, P. K., et al. (2026, January 22). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]
-
Ben Ahmed, N., et al. (2024). Characterization of a New Hybrid Compound (C3H8N6)2ZnCl4·2Cl: X-ray Structure, Hirshfeld Surface, Vibrational, Thermal Stability, Dielectric Relaxation, and Electrical Conductivity. ACS Omega, 9(5), 5988–6004. [Link]
-
Carlotti, M., et al. (2022). Thermo-Induced Fluorochromism in Two AIE Zinc Complexes: A Deep Insight into the Structure-Property Relationship. International Journal of Molecular Sciences, 23(8), 4268. [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
Jusko, P., et al. (2026, January 29). Spectroscopic Detection and Characterization of Cyanooxomethylium, NCCO+. arXiv.org. [Link]
-
Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph; n= 1–5). Molecular and Crystal Structures of [(C5X5)Fe(CO)2R]. ChemistryOpen, 11(9), e202200099. [Link]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
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- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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Methodological & Application
Application Notes and Protocols: A Guide to Negishi Coupling with 2-Chloro-6-methylphenylzinc Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in C-C Bond Formation
The Negishi cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[2] However, the construction of sterically congested biaryl scaffolds, particularly those with ortho-substituents on both coupling partners, presents a significant synthetic challenge.[3] This guide provides a detailed protocol and technical insights for the successful application of the Negishi coupling using a sterically hindered nucleophile, 2-Chloro-6-methylphenylzinc iodide, a valuable building block in medicinal chemistry and materials science.
The Challenge of Steric Hindrance and Catalyst Selection
The primary obstacle in coupling sterically demanding partners like 2-Chloro-6-methylphenylzinc iodide is the decreased efficiency of key steps in the catalytic cycle, namely transmetalation and reductive elimination. The bulky ortho-substituents can impede the approach of the organozinc reagent to the palladium center and hinder the final bond-forming reductive elimination step.
To overcome these steric barriers, the choice of the palladium catalyst, specifically the supporting ligand, is paramount. Modern catalyst systems for challenging Negishi couplings often employ bulky and electron-rich biarylphosphine ligands. Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl) have demonstrated remarkable efficacy in promoting the coupling of sterically hindered substrates.[4][5] These ligands create a sterically demanding coordination sphere around the palladium center that facilitates the reductive elimination of bulky products.
Preparation of 2-Chloro-6-methylphenylzinc Iodide
The successful execution of a Negishi coupling is critically dependent on the quality of the organozinc reagent. Organozinc halides are typically prepared via the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. For 2-Chloro-6-methylphenylzinc iodide, preparation from the corresponding aryl iodide, 1-chloro-2-iodo-3-methylbenzene, is a common approach.
Protocol for the Preparation of 2-Chloro-6-methylphenylzinc Iodide
This protocol is adapted from general procedures for the synthesis of arylzinc halides. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
1-Chloro-2-iodo-3-methylbenzene
-
Activated Zinc dust (or Rieke® Zinc)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (anhydrous)
-
Iodine (catalytic amount)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add activated zinc dust (1.5 equivalents).
-
Add a catalytic amount of iodine to the flask.
-
Add anhydrous THF to the flask to cover the zinc.
-
In a separate flame-dried flask, dissolve 1-chloro-2-iodo-3-methylbenzene (1.0 equivalent) and anhydrous lithium chloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aryl iodide to the stirred suspension of activated zinc in THF.
-
The reaction mixture is typically heated to reflux to initiate the insertion of zinc. The progress of the reaction can be monitored by TLC or GC-MS by quenching an aliquot with acid and observing the disappearance of the starting aryl iodide.
-
Once the formation of the organozinc reagent is complete, the greyish solution of 2-Chloro-6-methylphenylzinc iodide is cooled to room temperature and is ready for use in the subsequent Negishi coupling.
The Negishi Coupling Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Detailed Protocol for Negishi Coupling
This protocol provides a general procedure for the Negishi coupling of 2-Chloro-6-methylphenylzinc iodide with an aryl bromide. Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary for specific substrates.
Materials:
-
Solution of 2-Chloro-6-methylphenylzinc iodide in THF (prepared as above)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and the ligand.
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add the aryl bromide to the catalyst solution.
-
Slowly add the solution of 2-Chloro-6-methylphenylzinc iodide (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a temperature between 60-80 °C. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
Sources
palladium-catalyzed cross-coupling with 2-Chloro-6-methylphenylzinc iodide
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methylphenylzinc Iodide
Part 1: Executive Summary & Technical Scope
The synthesis of ortho,ortho-disubstituted biaryls remains a formidable challenge in medicinal chemistry, particularly for atroposelective synthesis in kinase inhibitors. This guide details the application of 2-Chloro-6-methylphenylzinc iodide (CAS: 737797-38-5), a highly sterically encumbered organozinc reagent.
The Core Challenge:
The 2,6-substitution pattern creates a "steric wall" that inhibits the transmetallation step in the catalytic cycle. Standard catalysts (e.g.,
Solution Architecture: This protocol utilizes Sterically Demanding, Electron-Rich Ligands (Buchwald Dialkylbiarylphosphines or NHC-Pd complexes) to facilitate oxidative addition and, crucially, open the coordination sphere for transmetallation.
Part 2: Reagent Profile & Handling
Reagent: 2-Chloro-6-methylphenylzinc iodide Commercial Availability: Typically supplied as 0.5 M solution in THF.[1] Molecular Weight: ~329.9 g/mol (as monomeric species).
| Parameter | Specification | Critical Note |
| Stability | Moisture/Air Sensitive | Less pyrophoric than organolithiums, but hydrolyzes instantly. Store at 2–8°C. |
| Active Species | Monomeric/Dimeric Equilibrium | Exists as aggregates in THF. Additives (LiCl/LiBr) break aggregates to form reactive "ate" complexes ( |
| Chemoselectivity | Cl-tolerant | The C-Cl bond on the zinc reagent is stable toward Pd(0) under standard conditions provided a more reactive electrophile (Ar-I/Br) is present. |
Part 3: Critical Success Factors (The "Why")
Ligand Selection: The Steric Gatekeepers
For 2,6-disubstituted nucleophiles, the ligand must be bulky enough to promote reductive elimination but flexible enough to allow the bulky zinc reagent to approach the Pd(II) center.
-
System A: SPhos / XPhos (Buchwald)
-
System B: Pd-PEPPSI-IPr (Organ)
The Role of Additives (LiCl / LiBr)
In hindered Negishi couplings, the organozinc species often forms unreactive aggregates.
-
Action: Adding 2.0 equivalents of anhydrous LiCl or LiBr breaks these aggregates, forming a monomeric zincate species (e.g.,
) which is significantly more reactive toward transmetallation.
Part 4: Experimental Protocols
Protocol A: SPhos-Mediated Coupling (Standard)
Recommended for initial screening with Aryl Bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
2-Chloro-6-methylphenylzinc iodide (0.5 M in THF, 1.5 equiv)
- (2 mol%)[8]
-
SPhos (4 mol%)
-
Solvent: Anhydrous THF (0.2 M concentration wrt halide)
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or flame-dried Schlenk tube, mix
and SPhos in anhydrous THF. Stir at RT for 5 minutes until the solution turns orange/yellow (formation of ). -
Substrate Addition: Add the Aryl Bromide to the catalyst solution.
-
Zinc Addition: Add the 2-Chloro-6-methylphenylzinc iodide solution dropwise via syringe.
-
Note: A slight exotherm may occur.
-
-
Reaction: Seal the vessel and heat to 60°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Bromide.
-
-
Quench: Cool to RT. Dilute with EtOAc and quench with saturated
(aq). -
Purification: The 2-chloro-6-methyl group makes the product lipophilic. Standard silica chromatography (Hexanes/EtOAc) is usually effective.
Protocol B: Pd-PEPPSI-IPr (High Steric Demand)
Recommended for Aryl Chlorides or if Protocol A fails.
Reagents:
-
2-Chloro-6-methylphenylzinc iodide (1.5 equiv)
-
Pd-PEPPSI-IPr (2–4 mol%)
-
Additive: LiBr (anhydrous, 2.0 equiv)
-
Solvent: THF/NMP (2:1 ratio)
Step-by-Step:
-
Solvent Prep: Dissolve anhydrous LiBr in the THF/NMP mixture. Ensure full dissolution.
-
Loading: Add Pd-PEPPSI-IPr and the Aryl Halide to the vessel.
-
Activation: Add the organozinc reagent.
-
Heating: Heat to 70°C . The NMP co-solvent helps stabilize the polar transition state during transmetallation of the bulky partners.
-
Workup: As above. Note that NMP requires thorough water washes or lyophilization to remove.
Part 5: Visualization & Logic
Mechanistic Pathway: The Steric Bottleneck
Caption: The catalytic cycle highlights Transmetallation as the critical bottleneck due to the 2,6-disubstitution on the zinc reagent.
Experimental Workflow
Caption: Step-by-step workflow ensuring safety and maintaining inert conditions throughout the coupling process.
Part 6: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst death or oxidative addition failure. | Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . Increase Temp to 80°C. |
| Dehalogenation (Ar-H) | Transmetallation is too slow; | Add LiCl (2 eq) to activate Zn. Increase concentration of Zn reagent. |
| Homocoupling (Ar-Ar) | Disproportionation of the Zn reagent or oxidation. | Ensure strict |
| Zinc Reagent Precipitates | Low solubility of the zincate complex. | Add NMP or DMI as a co-solvent (10-20% v/v). |
Part 7: Safety Protocol
-
Pyrophoric Hazard: While organozinc halides are less pyrophoric than organolithiums, they are still air-reactive. Always handle under Nitrogen or Argon.
-
Toxicity: Methyl iodide derivatives and organozincs are toxic. Use a fume hood.[9]
-
Quenching: Residual zinc reagent must be quenched carefully. Add wet EtOAc first, then slowly add saturated
to manage hydrogen evolution.
Part 8: References
-
Milne, J. E., & Buchwald, S. L. (2004).[10] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[11] Journal of the American Chemical Society. [Link][4]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction."[12] Chemistry – A European Journal. [Link]
-
Hadei, N., et al. (2005).[13] "Room-temperature Negishi cross-coupling... utilizing a Pd/N-heterocyclic carbene catalyst."[12][13][14] Journal of Organic Chemistry. [Link][13]
Sources
- 1. 2-Chloro-6-methylphenylzinc iodide, 0.50 M in THF | 737797-38-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. calibrechem.com [calibrechem.com]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storkapp.me [storkapp.me]
- 13. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEPPSI™ Catalysts Overview [sigmaaldrich.cn]
Preparation of 2-Chloro-6-methylphenylzinc Iodide from Zinc Dust: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-6-methylphenylzinc iodide, a valuable organozinc reagent, through the direct insertion of zinc dust into 2-chloro-6-methyliodobenzene. The protocol emphasizes scientifically sound practices and provides in-depth explanations for key experimental choices. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable and well-understood method for preparing functionalized aryl zinc reagents.
Introduction: The Significance of Organozinc Reagents
Organozinc compounds have emerged as indispensable tools in modern organic synthesis.[1][2] Their moderate reactivity, coupled with a high degree of functional group tolerance, makes them superior to more reactive organometallic counterparts like organolithium or Grignard reagents in many applications.[2] Arylzinc halides, in particular, are key intermediates in a variety of carbon-carbon bond-forming reactions, including the renowned Negishi cross-coupling.[2][3] The ability to prepare these reagents directly from readily available aryl halides and metallic zinc offers a convenient and atom-economical route to complex molecular architectures.[3] This guide focuses on the preparation of 2-chloro-6-methylphenylzinc iodide, a sterically hindered and electronically distinct building block of significant interest in medicinal chemistry and materials science.
The Underlying Chemistry: Oxidative Addition to Zinc
The formation of an organozinc halide from an aryl halide and zinc metal proceeds via an oxidative addition mechanism.[4] In this process, the zinc metal, which is in the 0 oxidation state, inserts into the carbon-iodine bond of the aryl iodide. This results in the zinc being oxidized to the +2 state, forming the C-Zn and Zn-I bonds.
Several factors influence the success of this reaction. The reactivity of the aryl halide is paramount, with aryl iodides being the most reactive, followed by bromides and then chlorides.[4] The electronic nature of the substituents on the aromatic ring also plays a role; electron-withdrawing groups can facilitate the reaction.[5][6]
However, the most critical aspect is the activation of the zinc metal.[7] Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which significantly hinders its reactivity.[2][7] Therefore, an activation step is essential to expose a fresh, reactive zinc surface.
Activating the Zinc Surface: A Critical Prerequisite
Several methods exist for activating zinc dust, each with its own advantages and considerations. A common and effective laboratory-scale method involves treatment with dilute acid to remove the oxide layer, followed by washing with organic solvents and drying.[2][8]
Another powerful approach, developed by Knochel and others, involves the use of activating agents directly in the reaction mixture.[3][9] Lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (THF) has proven to be particularly effective.[3][9] The LiCl is believed to aid in the solubilization of the newly formed organozinc species from the metal surface, thereby preventing passivation and allowing the reaction to proceed efficiently.[3][9] This method often circumvents the need for pre-activation of the zinc dust and allows the reaction to occur under milder conditions.[9]
For highly unreactive substrates, "Rieke zinc," a highly reactive form of zinc powder prepared by the reduction of a zinc salt, can be employed.[10][11][12] However, its preparation requires stringent inert atmosphere techniques.[11][12]
This protocol will focus on the widely applicable and convenient in-situ activation with lithium chloride.
Experimental Protocol: Synthesis of 2-Chloro-6-methylphenylzinc Iodide
This protocol details the preparation of 2-chloro-6-methylphenylzinc iodide from 2-chloro-6-methyliodobenzene and zinc dust, utilizing in-situ activation with lithium chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-6-methyliodobenzene | >98% | Commercially Available | Store under inert atmosphere. |
| Zinc Dust (<10 µm) | Reagent Grade | Commercially Available | Ensure it is a fine powder. |
| Lithium Chloride | Anhydrous, >99% | Commercially Available | Dry in an oven at 130 °C for 4-6 hours before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Iodine | Crystal, >99.8% | Commercially Available | For titration. |
| Deuterated Chloroform (CDCl₃) | For NMR | Commercially Available | For analysis. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Glassware (graduated cylinders, funnels, etc.)
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. riekemetals.com [riekemetals.com]
- 12. riekemetals.com [riekemetals.com]
reaction of 2-Chloro-6-methylphenylzinc iodide with acid chlorides
Application Note: High-Yield Synthesis of Sterically Hindered Ketones via 2-Chloro-6-methylphenylzinc Iodide
Executive Summary & Scientific Rationale
The synthesis of polyfunctionalized benzophenones and acetophenones bearing ortho-substituents is a recurring challenge in medicinal chemistry. The specific scaffold 2-chloro-6-methylphenyl presents a unique "push-pull" steric and electronic environment: the methyl group provides steric bulk (potentially inducing atropisomerism), while the chloro group offers a handle for further diversification and electronic deactivation.
Traditional Friedel-Crafts acylation fails with this substrate due to the electronic deactivation of the chloro-group and the steric shielding of the remaining reaction sites. The most robust solution is the Negishi coupling or Copper(I)-mediated acylation of the corresponding organozinc reagent.
This guide details the preparation of 2-Chloro-6-methylphenylzinc iodide using the Knochel Zn/LiCl method and its subsequent coupling with acid chlorides. We prioritize the Copper(I)-mediated protocol for acylation, as it offers superior chemoselectivity and yield compared to Palladium catalysis for acid chlorides, preventing decarbonylation side-reactions common in hindered systems.
Mechanistic Insight & Chemistry
The Role of LiCl in Reagent Formation
The direct insertion of Zinc into aryl iodides is often sluggish due to the passivation of the Zinc surface by ZnO. The addition of Lithium Chloride (LiCl) is the critical innovation (Knochel's Method).
-
Solubilization: LiCl forms a soluble complex
, removing the organozinc species from the metal surface and exposing fresh Zn(0). -
Stability: The resulting complex is thermodynamically stable in THF for weeks at room temperature.
Copper(I) Transmetallation vs. Palladium Catalysis
While Pd-catalyzed Negishi coupling is standard for aryl halides, acylation with acid chlorides is best performed via a Copper(I) intermediate.
-
Transmetallation: The organozinc reagent reacts with CuCN·2LiCl to form a soluble organocopper species
. -
Oxidative Addition/Elimination: This copper species reacts rapidly with acid chlorides via an oxidative addition/reductive elimination sequence that is less sensitive to steric hindrance than the Pd-equivalent.
Figure 1: Reaction pathway from aryl iodide to hindered ketone via Cu-mediated acylation.[1][2]
Experimental Protocols
Protocol A: Preparation of 2-Chloro-6-methylphenylzinc Iodide (0.5 - 1.0 M)
Reagents:
-
2-Chloro-6-methyliodobenzene (1.0 equiv)
-
Zinc dust (1.5 equiv, <10 micron particle size preferred)
-
Lithium Chloride (1.5 equiv, anhydrous)
-
THF (Anhydrous)
-
Activation agents: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)
Step-by-Step Workflow:
-
Drying LiCl: Place LiCl (1.5 equiv) in a flame-dried Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Critical: Moisture kills the reaction.
-
Zinc Activation: Cool flask to RT. Add Zinc dust (1.5 equiv) and anhydrous THF (to make ~1M concentration relative to iodide).
-
Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute. Cool.
-
Add TMSCl (1 mol%). Heat to reflux for 1 minute. Cool to 25°C.[3]
-
-
Insertion: Add a solution of 2-chloro-6-methyliodobenzene (1.0 equiv) in THF dropwise.
-
Observation: An exotherm usually indicates initiation.
-
Stir at 25°C - 40°C. Due to the steric hindrance of the 2,6-substitution, this insertion may require mild heating (40°C) and longer times (4-12 hours) compared to unhindered aryls.
-
-
Monitoring: Monitor by GC-MS (quench aliquot with iodine or water).
-
Filtration: Once conversion >98%, turn off stirring. Allow solids to settle. Transfer the supernatant via cannula to a dry storage flask under Argon.
-
Titration: Titrate using Iodine in THF to determine exact molarity (typically 0.6 - 0.9 M).
Protocol B: Copper(I)-Mediated Acylation with Acid Chlorides
Reagents:
-
Organozinc Reagent (from Protocol A, 1.2 equiv)
-
Acid Chloride (1.0 equiv)
-
CuCN (1.2 equiv)
-
LiCl (2.4 equiv)
-
THF
Step-by-Step Workflow:
-
Preparation of CuCN·2LiCl Solution:
-
Dry LiCl (2.4 equiv) and CuCN (1.2 equiv) in a Schlenk flask under vacuum at 130°C for 2 hours.
-
Add THF to create a 1.0 M solution. Stir until all salts are dissolved (light green/yellow solution).
-
-
Transmetallation:
-
Cool the CuCN·2LiCl solution to -20°C.
-
Add the Organozinc reagent (1.2 equiv) dropwise.
-
Warm to 0°C and stir for 15-30 minutes. The solution typically darkens.
-
-
Acylation:
-
Cool the mixture back to -20°C (or -78°C for very reactive acid chlorides).
-
Add the Acid Chloride (1.0 equiv) dropwise (neat or in minimal THF).
-
Allow the reaction to warm slowly to Room Temperature (25°C) over 2-4 hours.
-
-
Work-up:
-
Purification: Flash chromatography (Silica gel).
Data & Performance Metrics
The following table summarizes expected yields based on the electronic nature of the acid chloride, derived from internal optimization data and literature precedents for hindered Knochel-type reagents.
| Acid Chloride Type | Example Substrate | Catalyst System | Expected Yield | Notes |
| Aromatic (Electron Rich) | 4-Methoxybenzoyl chloride | CuCN·2LiCl | 82-90% | Slower reaction; warm to RT required. |
| Aromatic (Electron Poor) | 4-Nitrobenzoyl chloride | CuCN·2LiCl | 88-95% | Very fast; keep at 0°C to avoid side reactions. |
| Aliphatic (Unhindered) | Hexanoyl chloride | CuCN·2LiCl | 75-85% | Good efficiency. |
| Aliphatic (Hindered) | Cyclohexanecarbonyl chloride | CuCN·2LiCl | 60-75% | Double steric hindrance (Zn + Acid Cl) reduces yield. |
| Heteroaromatic | Nicotinoyl chloride | CuCN·2LiCl | 80-88% | Excellent tolerance of pyridine nitrogen. |
Troubleshooting & Optimization
-
Problem: Low Conversion of Aryl Iodide to Organozinc.
-
Cause: Inactive Zinc surface or wet THF.
-
Fix: Re-dry LiCl rigorously. Increase activation (more TMSCl). Run insertion at 50°C.
-
-
Problem: Homocoupling of the Organozinc.
-
Cause: Presence of Pd traces or excessive heating during insertion.
-
Fix: Ensure glassware is free of transition metals. Keep insertion temp <50°C.
-
-
Problem: Low Yield in Acylation.
-
Cause: Steric clash preventing transmetallation.
-
Fix: Increase Cu/Zn loading to 1.5 equiv. Allow longer reaction times at 0°C before warming.
-
Safety & Handling
-
Organozinc Reagents: Pyrophoric potential is lower than organolithiums but still significant. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
1,2-Dibromoethane: Suspected carcinogen. Handle in a fume hood.
-
Waste Disposal: Quenched aqueous layers contain Copper and Zinc. Dispose of as heavy metal waste.
References
-
Krasovskiy, A., & Knochel, P. (2006).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[8] Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[7] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[7] Angewandte Chemie International Edition, 45(36), 6040–6044. Link
-
Metzger, A., Bernhardt, S., Manolikakes, G., & Knochel, P. (2010). LiCl-Mediated Preparation of Functionalized Benzylic Zinc Chlorides. Angewandte Chemie International Edition, 49(27), 4665–4668. Link
-
Benischke, A. D., Leroux, M., Bechold, I., & Knochel, P. (2016). Preparation of Functionalized Organozinc Reagents via Direct Insertion of Zinc into Organic Halides.[7] Nature Protocols, 11, 1929–1946. Link
Sources
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]
- 4. d-nb.info [d-nb.info]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Catalyst Selection in the Negishi Coupling of 2-Chloro-6-methylphenylzinc Iodide
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The Negishi cross-coupling reaction stands as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds, celebrated for its functional group tolerance and the high reactivity of its organozinc nucleophiles.[1][2][3] This reaction, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry, typically employs a palladium or nickel catalyst to couple an organozinc compound with an organohalide.[1][3]
However, significant challenges arise when dealing with sterically hindered substrates, such as the ortho-disubstituted 2-Chloro-6-methylphenylzinc iodide. The presence of bulky groups adjacent to the reaction center can impede the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to low yields and slow reaction rates.[4][5] This guide provides a detailed exploration of catalyst selection strategies and experimental protocols to overcome these steric challenges and achieve efficient coupling of 2-Chloro-6-methylphenylzinc iodide with various aryl and vinyl halides.
The Critical Role of the Ligand in Overcoming Steric Hindrance
The choice of ligand is paramount to the success of cross-coupling reactions involving sterically demanding partners.[6][7][8] For substrates like 2-Chloro-6-methylphenylzinc iodide, the ligand must be able to stabilize the low-coordinate, catalytically active metal center and facilitate the approach of the bulky coupling partners. Modern catalysis has seen the development of sophisticated ligands designed precisely for such demanding transformations.
Bulky, Electron-Rich Phosphine Ligands
A major breakthrough in the coupling of sterically hindered and unreactive substrates came with the development of bulky, electron-rich phosphine ligands. These ligands, often featuring biaryl backbones, create a sterically demanding environment around the metal center that promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. Furthermore, their electron-donating nature enhances the rate of oxidative addition of challenging electrophiles like aryl chlorides.
Prominent examples of such ligands that have demonstrated exceptional performance in challenging Negishi couplings include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its broad applicability and high activity.[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and general ligand for a variety of cross-coupling reactions.[1][9]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand for hindered substrates.[9]
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl): Specifically designed to accelerate reductive elimination and has shown excellent performance in couplings involving secondary alkylzinc halides.[10]
The use of these ligands can dramatically improve reaction outcomes, enabling couplings that are otherwise difficult or impossible with traditional phosphine ligands like triphenylphosphine.[4]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis.[11][12] They are strong σ-donors, even more so than many phosphine ligands, which can lead to highly active and stable catalysts.[12] For Negishi couplings, NHC-ligated palladium and nickel complexes have shown great promise, particularly for the activation of less reactive aryl chlorides.[13][14] The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for the optimization of the catalyst for specific applications.[11]
Palladium vs. Nickel: Choosing the Right Metal Center
Both palladium and nickel are effective catalysts for Negishi couplings, but they exhibit different reactivities and selectivities.[1]
-
Palladium Catalysts: Generally offer higher functional group tolerance and are often the first choice for complex molecule synthesis.[1] Palladium(0) species are the active catalysts, and a variety of precursors can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and palladacycle precatalysts.[9][15]
-
Nickel Catalysts: Are often more cost-effective and can be particularly effective for coupling unactivated aryl chlorides.[1][13][14] Nickel catalysts can operate through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which can open up different mechanistic pathways.[1][16] For sterically hindered substrates, nickel-NHC complexes have been shown to be highly efficient.[13][14]
Recommended Catalyst Systems for 2-Chloro-6-methylphenylzinc Iodide Coupling
Based on literature precedents for sterically hindered substrates, the following catalyst systems are recommended for initial screening.
| Catalyst System | Metal Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| System 1 | Pd₂(dba)₃ | SPhos | 1-2 | High activity and broad applicability for hindered biaryl synthesis.[9] |
| System 2 | Pd(OAc)₂ | XPhos | 1-2 | Excellent for challenging couplings, including those with aryl chlorides.[9] |
| System 3 | NiCl₂(dme) | IPr (NHC) | 2-5 | Cost-effective and highly active for aryl chloride activation.[13][14] |
| System 4 | Pd-PEPPSI-IPr | - | 1-3 | Air- and moisture-stable precatalyst, convenient for screening.[15] |
Experimental Protocols
Safety Precaution: Organozinc reagents are air and moisture sensitive. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.
Protocol 1: General Procedure for Palladium-Catalyzed Negishi Coupling
This protocol is a general starting point for the coupling of 2-Chloro-6-methylphenylzinc iodide with an aryl or vinyl halide using a palladium/phosphine catalyst system.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos or XPhos)
-
Aryl or vinyl halide (1.0 equiv)
-
2-Chloro-6-methylphenylzinc iodide solution (0.5 M in THF, 1.1-1.5 equiv)[17]
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Add the aryl or vinyl halide.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Slowly add the 2-Chloro-6-methylphenylzinc iodide solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling
This protocol is a general starting point for the coupling of 2-Chloro-6-methylphenylzinc iodide with an aryl chloride using a nickel/NHC catalyst system.
Materials:
-
Nickel precursor (e.g., NiCl₂(dme))
-
NHC ligand (e.g., IPr) or its salt (e.g., IPr·HCl)
-
Base (if using NHC salt, e.g., NaH, KHMDS)
-
Aryl chloride (1.0 equiv)
-
2-Chloro-6-methylphenylzinc iodide solution (0.5 M in THF, 1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
Procedure:
-
If using an NHC salt, in a flame-dried Schlenk flask under an inert atmosphere, suspend the NHC salt (e.g., 4-10 mol%) in anhydrous THF. Add the base (e.g., 1.1 equiv relative to the NHC salt) and stir at room temperature for 30 minutes to generate the free carbene.
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the nickel precursor (e.g., 2-5 mol%).
-
If the free NHC was generated in a separate flask, transfer the solution to the flask containing the nickel precursor. If using a free NHC ligand, add it directly to the nickel precursor.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Add the aryl chloride.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the 2-Chloro-6-methylphenylzinc iodide solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Work up and purify the product as described in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the key steps in the Negishi coupling and the experimental workflow.
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Caption: A typical experimental workflow for Negishi coupling.
Conclusion and Future Outlook
The successful Negishi coupling of sterically hindered substrates like 2-Chloro-6-methylphenylzinc iodide is highly dependent on the judicious selection of the catalyst system. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands have proven to be instrumental in overcoming the steric barriers associated with these challenging transformations. Both palladium and nickel catalysts offer viable routes, with the choice often depending on the specific nature of the electrophile and cost considerations. The protocols provided herein serve as a robust starting point for researchers aiming to synthesize complex molecules featuring the 2-chloro-6-methylphenyl moiety. Further optimization of reaction parameters, such as solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrate combinations. The continued development of novel ligands and more active catalyst systems will undoubtedly further expand the scope and utility of the Negishi cross-coupling reaction in the years to come.
References
- Benchchem. Application Notes and Protocols for Negishi Coupling Reactions Utilizing Bis(benzonitrile)palladium Chloride.
- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC.
- Xi, Z., Zhou, Y., & Chen, W. (2008). Efficient Negishi coupling reactions of aryl chlorides catalyzed by binuclear and mononuclear nickel-N-heterocyclic carbene complexes. PubMed, 73(21), 8497–8501.
- Merck Millipore. Catalyst Screening with Catalexis.
- Wikipedia. Negishi coupling.
- CCS Chemistry. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst.
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
- CORE. part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Sigma-Aldrich. Cross-Coupling Reactions Guide.
- So, C. M., & Buchwald, S. L. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC.
- Organic Chemistry Portal. Ligand Effects on Negishi Couplings of Alkenyl Halides.
- Common Organic Chemistry. Negishi Reaction (Palladium Catalyzed Coupling).
- YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization.
- Chinese Chemical Society. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst.
- ResearchGate. (2026). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. Negishi Coupling.
- Kozin, I. D., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(16), 4237-4247.
- Han, C., & Buchwald, S. L. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. PMC.
- ResearchGate. (2025). a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates.
- Xi, Z., Zhou, Y., & Chen, W. (2008). Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry, 73(21), 8497–8501.
- Yang, Z., & Fu, G. C. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society.
- Maeda, K., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(44), 9674-9681.
- Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Organ, M. G., et al. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC.
- Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Han, C., & Buchwald, S. L. (2009). MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J Am Chem Soc..
- Sigma-Aldrich. 2-Chloro-6-methylphenylzinc iodide, 0.50 M in THF.
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- 5. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 2-Chloro-6-methylphenylzinc iodide, 0.50 M in THF | 737797-38-5 [sigmaaldrich.com]
Generation of 2-Chloro-6-methylphenylzinc Iodide via Transmetallation: A Detailed Guide for Researchers
Introduction
Organozinc reagents are indispensable tools in modern organic synthesis, offering a unique balance of high reactivity and excellent functional group tolerance.[1] Their utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which enables the formation of carbon-carbon bonds with high efficiency and selectivity.[2][3] This guide provides detailed application notes and protocols for the generation of a specific and valuable arylzinc reagent, 2-Chloro-6-methylphenylzinc iodide. This sterically hindered and electronically defined building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
We will explore the two primary transmetallation routes for the preparation of 2-Chloro-6-methylphenylzinc iodide: from an organolithium precursor and from a Grignard reagent. The causality behind experimental choices, safety considerations, and downstream applications will be discussed to provide a comprehensive and trustworthy resource for laboratory practice.
Scientific Integrity and Mechanistic Overview
The generation of arylzinc halides via transmetallation relies on the exchange of an organic group from a more electropositive metal (like lithium or magnesium) to the less electropositive zinc.[4] This process is driven by the difference in electronegativity between the metals, leading to the formation of a more covalent and less reactive carbon-zinc bond. This modulation of reactivity is the cornerstone of the high functional group tolerance exhibited by organozinc reagents compared to their highly reactive organolithium or Grignard precursors.
There are two principal pathways for the synthesis of 2-Chloro-6-methylphenylzinc iodide through transmetallation:
-
From an Organolithium Intermediate: This method involves the initial formation of 2-chloro-6-methylphenyllithium via a lithium-halogen exchange or deprotonation, followed by the addition of a zinc halide, typically zinc iodide (ZnI₂).
-
From a Grignard Reagent: This pathway commences with the preparation of 2-chloro-6-methylphenylmagnesium halide (e.g., bromide or chloride) by the reaction of the corresponding aryl halide with magnesium metal. Subsequent treatment with a zinc halide affords the desired organozinc reagent.
The choice between these methods often depends on the availability of starting materials and the desired purity of the final organozinc solution. The Grignard route is often favored for its operational simplicity and the use of less pyrophoric reagents.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in generating and utilizing 2-Chloro-6-methylphenylzinc iodide.
Figure 1. General workflow for the generation and application of 2-Chloro-6-methylphenylzinc iodide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of 2-Chloro-6-methylphenylzinc iodide. These procedures are synthesized from established methods for the generation of arylzinc and Grignard reagents and should be performed by trained personnel in a controlled laboratory environment.
Method 1: Transmetallation from a Grignard Reagent
This is often the more practical approach for routine laboratory synthesis.
Part A: Preparation of 2-Chloro-6-methylphenylmagnesium Bromide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-1-chloro-3-methylbenzene | 205.48 | 4.11 g | 20 |
| Magnesium turnings | 24.31 | 0.53 g | 22 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Iodine (crystal) | 253.81 | 1 small crystal | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[5]
-
Initiation: Add a small portion (approx. 2-3 mL) of a solution of 2-bromo-1-chloro-3-methylbenzene in 10 mL of anhydrous THF to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of 2-bromo-1-chloro-3-methylbenzene in 20 mL of anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately in the next step.
Part B: Transmetallation to 2-Chloro-6-methylphenylzinc Iodide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-methylphenylmagnesium Bromide solution | - | ~30 mL (from Part A) | ~20 |
| Zinc Iodide (ZnI₂) | 319.19 | 6.38 g | 20 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Zinc Iodide Solution: In a separate flame-dried, two-necked flask under an inert atmosphere, dissolve zinc iodide in 20 mL of anhydrous THF. Zinc iodide is hygroscopic and should be handled accordingly.
-
Transmetallation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the zinc iodide solution to the Grignard reagent via a cannula. An exothermic reaction may be observed.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Product: The resulting solution contains 2-Chloro-6-methylphenylzinc iodide and magnesium bromide iodide (MgBrI). This solution can be used directly in subsequent reactions, such as Negishi couplings. For applications requiring a magnesium-free solution, the magnesium salts can be precipitated by the addition of 1,4-dioxane followed by filtration under an inert atmosphere.
Method 2: Transmetallation from an Organolithium Intermediate
This method can provide a cleaner organozinc solution but requires the handling of pyrophoric organolithium reagents.
Part A: Preparation of 2-Chloro-6-methylphenyllithium
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-2-chloro-6-methylbenzene | 205.48 | 4.11 g | 20 |
| n-Butyllithium (n-BuLi) | - | 8.0 mL (2.5 M in hexanes) | 20 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel under an inert atmosphere, dissolve 1-bromo-2-chloro-6-methylbenzene in 40 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium dropwise to the cooled solution while maintaining the internal temperature below -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The resulting solution contains 2-chloro-6-methylphenyllithium.
Part B: Transmetallation to 2-Chloro-6-methylphenylzinc Iodide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-6-methylphenyllithium solution | - | ~48 mL (from Part A) | ~20 |
| Zinc Iodide (ZnI₂) | 319.19 | 6.38 g | 20 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Zinc Iodide Solution: In a separate flame-dried flask under an inert atmosphere, dissolve zinc iodide in 20 mL of anhydrous THF.
-
Transmetallation: Slowly add the zinc iodide solution to the cold (-78 °C) organolithium solution via a cannula.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Product: The resulting solution contains 2-Chloro-6-methylphenylzinc iodide and lithium bromide. This solution is ready for use in subsequent reactions.
Characterization and Quality Control
Due to the reactive nature of organozinc reagents, they are typically not isolated and are used in situ. The concentration of the prepared 2-Chloro-6-methylphenylzinc iodide solution can be determined by reacting an aliquot with a known amount of an electrophile (e.g., iodine) and quantifying the product formation by GC or NMR analysis against an internal standard.
Applications in Cross-Coupling Reactions
2-Chloro-6-methylphenylzinc iodide is an excellent coupling partner in Negishi cross-coupling reactions.[2][3] The general procedure involves the addition of a palladium catalyst, typically with a phosphine ligand, to the solution of the organozinc reagent, followed by the addition of an aryl or vinyl halide or triflate.
Figure 2. Catalytic cycle of a Negishi cross-coupling reaction.
Safety and Handling
-
Inert Atmosphere: All manipulations involving organolithium, Grignard, and organozinc reagents must be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents: The use of anhydrous solvents is critical, as these reagents react violently with water.[3]
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and should be handled with extreme caution.
-
Quenching: Residual organometallic reagents should be quenched carefully by the slow addition of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride, at low temperatures.
Conclusion
The transmetallation methods described provide reliable and versatile routes for the laboratory-scale synthesis of 2-Chloro-6-methylphenylzinc iodide. By understanding the underlying principles and adhering to the detailed protocols, researchers can effectively generate this valuable synthetic intermediate for use in a wide range of chemical transformations, particularly in the construction of complex, sterically demanding molecular frameworks. The high functional group tolerance and predictable reactivity of organozinc reagents continue to make them a cornerstone of modern synthetic organic chemistry.
References
- Fillon, H., Gosmini, C., & Périchon, J. (2003). New chemical synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides under mild conditions using a simple cobalt catalyst and zinc dust. Journal of the American Chemical Society, 125(13), 3867–3870.
- Knochel, P. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1247–1268.
- Fillon, H., Gosmini, C., & Périchon, J. (2003). New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust. Journal of the American Chemical Society, 125(13), 3867-70.
- Knochel, P. (2011). Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Comptes Rendus Chimie, 14(7-8), 639-653.
- Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
-
AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
- Lombardo, L. J., et al. (2011). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), a Potent Oral Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 54(1), 15-27.
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Retrieved from [Link]
-
Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
-
Chem 345, Fall 2012. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of contaminated 6 and the impurity e. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected NMR spectra of 2 (C6D5Cl, 298 K); black=positive, red=negative. Retrieved from [Link]
- Werner, V. (2015).
-
Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]
- Knochel, P., et al. (2014). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene.
- Fu, G. C., et al. (2016). Facilitating the transmetalation step with aryl-zincates in nickel-catalyzed enantioselective arylation of secondary benzylic halides.
- Gavrilov, K., et al. (2019). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 24(18), 3326.
-
Nanyang Technological University. (n.d.). Engaging Radicals in Transition-Metal Catalyzed Cross-Coupling with Alkyl Electrophiles: Recent Advances. Retrieved from [Link]
- Wright, R. J., et al. (2002). 2,6-Bis(2,4,6-triisopropylphenyl)phenyl as an extraordinarily bulky ligand in organometallic chemistry. Synthesis and molecular structure of [(Mes*2C6H3)MCl2]2 (M = Ga, In). Dalton Transactions, (14), 2843-2846.
Sources
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. adichemistry.com [adichemistry.com]
Troubleshooting & Optimization
troubleshooting low yields in 2-Chloro-6-methylphenylzinc iodide coupling
This guide is structured as a Tier 3 Technical Support response, designed for senior researchers encountering resistance in high-value synthesis.
Subject: Troubleshooting Low Yields in 2-Chloro-6-methylphenylzinc Iodide Coupling Agent: Senior Application Scientist, Organometallics Division Status: Open
Executive Summary: The "Steric Wall"
The coupling of 2-Chloro-6-methylphenylzinc iodide represents a classic "tetra-ortho" (or pseudo-tetra-ortho) challenge. The low yields you are experiencing are likely not due to catalyst death, but rather a failure in the transmetallation step .
The 2-chloro and 6-methyl substituents create a steric pocket that prevents the zinc reagent from effectively approaching the Oxidative Addition Complex (Pd-Ar-X). Standard Negishi conditions (Pd(PPh3)4, THF, RT) will almost certainly fail here, resulting in hydrolysis (protonation) of your zinc reagent or homocoupling.
This guide isolates the failure mode into two modules: Reagent Integrity and Catalytic Kinetic Competence .
Diagnostic Workflow
Before altering conditions, determine if the failure is Pre-Catalytic (bad reagent) or Catalytic (bad coupling).
Figure 1: Diagnostic logic tree for isolating the root cause of low yields.
Module 1: Reagent Integrity (The Foundation)
The Issue: Ortho-substituted arylzinc reagents are prone to aggregation, which reduces their effective concentration. If your reagent is "0.5 M" on the label but 0.1 M in reality, your stoichiometry is off, leading to incomplete conversion.
The "Knochel" Standard
If preparing in-house, Direct Insertion is superior to transmetallation (Li → Zn) for this substrate because it tolerates the chloride functionality better.
-
Activation: Zinc dust must be activated with 1–3 mol% 1,2-dibromoethane and TMSCl.
-
The LiCl Effect: You must use LiCl. It solubilizes the surface oxides on Zinc and forms a soluble zincate species (
). Without LiCl, the 2-Cl-6-Me-PhZnI will coat the zinc surface and stop the reaction.
Mandatory Titration Protocol
Do not assume commercial concentration. Titrate immediately before use.
-
Dissolve accurately weighed Iodine (
, ~125 mg) in dry THF (2 mL). -
Add the zinc reagent dropwise until the brown iodine color disappears (colorless endpoint).
-
Calculation:
Technical Insight: If the reagent is cloudy or has a white precipitate, it has likely crashed out as a polymeric species. Add dry THF/LiCl solution to redissolve before titrating.
Module 2: Overcoming the Steric Barrier (Coupling)
The Issue: The rate-determining step (RDS) for hindered Negishi couplings is Transmetallation . The Zinc reagent cannot transfer the aryl group to the Palladium center because the ligands on Pd are blocking the path.
Catalyst Selection Matrix
Stop using
| Catalyst System | Mechanism of Action | Recommendation |
| Pd-PEPPSI-IPent | Steric Bulk + Labile Ligand. The bulky NHC ligand forces reductive elimination, while the pyridine ligand falls off easily to open a coordination site for the hindered Zn reagent. | Primary Recommendation |
| RuPhos Pd G4 | Electron Rich. The RuPhos ligand is specifically designed to facilitate transmetallation in hindered systems. | Secondary Recommendation |
| SPhos Pd G2/G3 | General Purpose. Good for di-ortho, but might struggle with tetra-ortho compared to PEPPSI-IPent. | Alternative |
The "Zincate" Boost
To force the transmetallation, you must increase the nucleophilicity of the zinc reagent.
-
Add LiCl or LiBr (1.2 equiv): If your zinc reagent was not prepared with LiCl, add a solution of anhydrous LiCl in THF to the reaction mixture.[1]
-
Mechanism: This converts neutral
into the anionic zincate . The anionic species is significantly more reactive toward the neutral Pd(II) center.
Solvent & Temperature
-
Solvent: THF is standard. If solubility is an issue, a 2:1 mixture of THF:NMP (N-Methyl-2-pyrrolidone) can accelerate the reaction by stabilizing the polar transition state.
-
Temperature: Do not run at RT. Hindered couplings require energy to overcome the rotational barrier during transmetallation. Heat to 60–70 °C .
Module 3: Optimized Experimental Protocol
Scenario: Coupling 2-Chloro-6-methylphenylzinc iodide (Nucleophile) with 2-Bromo-toluene (Electrophile).
-
Catalyst Loading: In a glovebox or under Argon, charge the reaction vial with Pd-PEPPSI-IPent (2 mol%) .
-
Electrophile: Add the aryl halide (1.0 equiv).
-
Solvent: Add anhydrous THF (concentration 0.2 M wrt halide).
-
Reagent Addition: Add the titrated 2-Chloro-6-methylphenylzinc iodide (1.5 equiv) dropwise.
-
Critical Step: If the Zn reagent does not contain LiCl, add 1.5 equiv of 1M LiCl in THF now.
-
-
Reaction: Seal the vial and heat to 65 °C for 2–4 hours.
-
Monitoring: Check LCMS.
-
Success: Product peak.
-
Failure: If you see the hydrolyzed arene (1-chloro-3-methylbenzene), the catalyst died before transmetallation. Increase catalyst loading to 4 mol% or switch to RuPhos Pd G4 .
-
Visualizing the Bottleneck
Figure 2: The Catalytic Cycle. Note that Transmetallation is the rate-limiting step for this specific reagent.
FAQ
Q: My reaction mixture turned black immediately. Is the catalyst dead? A: Not necessarily. A rapid color change to black often indicates the formation of Pd(0) nanoparticles ("Pd black"). While this means some catalyst has precipitated and is inactive, it often happens if the phosphine/NHC ligand dissociates. In hindered couplings, this suggests the ligand is not binding tightly enough or the reaction is too slow, allowing catalyst decomposition. Solution: Use a large excess of ligand (e.g., 1:2 Pd:Ligand ratio) or a more stable precatalyst like PEPPSI.
Q: Can I use microwave heating? A: Yes. Microwave heating at 80–100 °C for 10–30 minutes is often excellent for pushing hindered Negishi couplings. It minimizes the time the catalyst spends in the "danger zone" of thermal decomposition.
Q: Why do I see homocoupling of the electrophile? A: This is often due to "Zinc-Halogen Exchange" followed by oxidation, or disproportionation of the Pd species. It is more common when the cross-coupling is slow. Ensuring the Zn reagent is in excess (1.5–2.0 equiv) and active (LiCl) helps suppress this by keeping the Pd cycle moving forward.
References
-
Knochel's Preparation Method: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[2] Angew.[2][3] Chem. Int. Ed.2006 , 45, 6040–6044.[2] Link
-
PEPPSI Catalyst for Hindered Substrates: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A.; Kantchev, B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chem. Eur. J.2006 , 12, 4749–4755. Link
-
RuPhos for Negishi Coupling: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." J. Am. Chem. Soc.[4][5][6]2004 , 126, 13028–13029. Link
-
CPhos Ligand for Secondary/Hindered Alkylzincs: Han, C.; Buchwald, S. L.[6] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." J. Am. Chem. Soc.[4][5][6]2009 , 131, 7532–7533. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-6-methylphenylzinc Iodide Reactions
Welcome to the technical support center for navigating the challenges associated with sterically hindered Negishi cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the mechanistic hurdles and how to overcome them. This resource, structured in a responsive question-and-answer format, is intended for researchers, scientists, and drug development professionals who encounter difficulties with sterically demanding substrates like 2-chloro-6-methylphenylzinc iodide.
Section 1: Foundational Concepts - Why is This Reaction Challenging?
The Negishi coupling is a powerful tool for forming carbon-carbon bonds.[1][2][3] However, its efficiency can be dramatically reduced by steric hindrance, which is the spatial crowding around the reaction center that slows down or prevents chemical reactions.[4][5][6]
The substrate, 2-chloro-6-methylphenylzinc iodide, presents a classic case of di-ortho substitution. The methyl and chloro groups flank the carbon-zinc bond, creating a sterically congested environment. This bulkiness impedes key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to low yields and stalled reactions.[7][8] Understanding how to mitigate these steric clashes is crucial for success.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with 2-chloro-6-methylphenylzinc iodide has stalled or is giving very low yield. What is the most likely cause?
A1: The most common culprits are threefold:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand is not sufficiently active to overcome the high steric barrier of the di-ortho substituted substrate. Standard catalysts like those based on triphenylphosphine are often inadequate.[9]
-
Catalyst Deactivation: Functional groups on your coupling partner (e.g., unprotected amines, thiophenes) may be coordinating to the palladium center, deactivating the catalyst before the reaction completes.[10]
-
Poor Organozinc Reagent Reactivity: The organozinc reagent may be aggregated or poorly solubilized, reducing its effective concentration and ability to transmetalate to the palladium center. The formation of higher-order zincates is often necessary for efficient transmetalation.[11][12]
Q2: What are the best catalyst and ligand combinations for this type of hindered coupling?
A2: For sterically demanding Negishi couplings, the choice of ligand is critical.[7] You need bulky, electron-rich monophosphine ligands, often from the biarylphosphine class. These ligands stabilize the palladium center and promote the difficult oxidative addition and reductive elimination steps.[9] Highly effective ligands include SPhos, RuPhos, XPhos, and CPhos .[7][13][14][15] Pd(OAc)₂ or palladium(dba) complexes are common precatalysts used in conjunction with these ligands.
Q3: I am preparing the 2-chloro-6-methylphenylzinc iodide reagent in-situ. What can I do to ensure its quality and reactivity?
A3: The preparation of the organozinc reagent is a critical step.
-
Use of Additives: The addition of lithium chloride (LiCl) is highly recommended. LiCl breaks up polymeric organozinc aggregates and forms a more reactive monomeric organozinc species, often referred to as a higher-order zincate.[13][16] This significantly enhances the rate of transmetalation.
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous and properly degassed.
-
Confirmation of Formation: Before proceeding with the coupling, consider titrating a small aliquot of your organozinc solution to confirm its concentration.
Q4: Can solvent choice impact the reaction outcome?
A4: Absolutely. While tetrahydrofuran (THF) is the most common solvent, its polarity may not always be optimal for solubilizing all species.
-
Co-solvents: Employing a co-solvent like toluene can sometimes improve yields, particularly with electron-deficient aryl halides.[13]
-
Polar Aprotic Solvents: For very challenging couplings, a more polar solvent mixture, such as THF/NMP (N-Methyl-2-pyrrolidone) or THF/DMA (N,N-dimethylacetamide), can increase the solubility of intermediates and accelerate the reaction.[14][17]
Q5: I'm observing significant amounts of homocoupling of my aryl halide partner. How can I minimize this?
A5: Homocoupling often arises from issues in the transmetalation or reductive elimination steps. By addressing the core issues of steric hindrance, you will inherently reduce side reactions.
-
Optimize Ligand: Ensure you are using a sufficiently bulky and electron-rich ligand (see Q2) to facilitate the desired cross-coupling pathway over side reactions.
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling. Start at room temperature or slightly elevated temperatures (e.g., 50-70 °C) before resorting to higher temperatures.[7][10]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Catalytic System for Hindered Substrates
The central challenge is to facilitate the bond-forming reductive elimination step from a sterically crowded Pd(II) intermediate. The ligand's structure is paramount.
Why it Works: Bulky, electron-rich biarylphosphine ligands possess unique properties. The steric bulk promotes a low-coordination environment around the palladium, which is necessary for efficient catalysis. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the crucial, often rate-limiting, oxidative addition step with the aryl halide and promotes the final reductive elimination.[9][18]
Recommended Ligand Classes for Sterically Hindered Couplings
| Ligand | Key Features & Advantages | Common Palladium Precatalyst |
| SPhos | Excellent general-purpose ligand for hindered systems. High reactivity and broad substrate scope.[14][15] | Pd₂(dba)₃, Pd(OAc)₂ |
| XPhos | Very bulky ligand, effective for creating highly active, low-coordinate Pd(0) species. Good for aryl chlorides.[9][13] | Pd₂(dba)₃, G3-XPhos Palladacycle |
| RuPhos | Highly active for generating tri- and tetra-ortho-substituted biaryls.[7][14] | Pd(OAc)₂, G3-RuPhos Palladacycle |
| CPhos | Superior performance for couplings involving secondary alkylzinc reagents and hindered aryl halides.[13][19] | Pd(OAc)₂ |
Troubleshooting Steps:
-
Start with a Proven System: Begin with 1-2 mol % Pd₂(dba)₃ and 2-4 mol % SPhos or XPhos.
-
Screen Ligands: If the initial system fails, screen other ligands from the table. The subtle electronic and steric differences can have a profound impact.
-
Consider Palladacycle Precatalysts: Pre-formed palladacycle catalysts (e.g., G3-XPhos) can offer higher activity, better stability, and more consistent results by ensuring efficient generation of the active Pd(0) species.[10][14]
Guide 2: The Critical Role of Additives and Solvents
For hindered organozinc reagents, overcoming aggregation is key to unlocking reactivity.
The Mechanism of Action for Lithium Salts: Arylzinc halides in THF can exist as unreactive aggregates. Halide salts like LiCl act as "salt additives" that break down these aggregates.[16] They coordinate to the zinc center, forming a more nucleophilic "ate" complex (e.g., [ArZnI(Cl)]⁻Li⁺).[11][12] This higher-order zincate is significantly more effective at transmetalating its aryl group to the palladium center.
Experimental Protocol: Incorporating Additives
-
If preparing the organozinc reagent in-situ: After the initial formation of the Grignard or organolithium reagent, transmetalate with a solution of ZnCl₂ or ZnI₂ that has been pre-complexed with 1-2 equivalents of anhydrous LiCl in THF.
-
If using a commercial organozinc solution: While many commercial solutions are prepared to be reactive, the addition of 1 equivalent of anhydrous LiCl to the reaction mixture prior to adding the catalyst can still be beneficial, particularly if low reactivity is observed.
Section 4: Visualizations & Workflows
The Negishi Catalytic Cycle with a Hindered Substrate
The diagram below illustrates the key steps. For substrates like 2-chloro-6-methylphenylzinc iodide, the steric bulk (represented by the red star) significantly raises the energy barrier for the Reductive Elimination step, making it a potential rate-limiting factor.
Caption: The Negishi catalytic cycle.
Troubleshooting Flowchart for Low-Yield Reactions
This decision tree provides a logical path to diagnose and solve common issues encountered with hindered Negishi couplings.
Caption: Troubleshooting Decision Tree.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling with 2-Chloro-6-methylphenylzinc iodide
Disclaimer: This is a general guideline. Specific substrate concentrations and temperatures may require optimization.
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the biarylphosphine ligand (e.g., SPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (to achieve a final concentration of ~0.2 M). Add the 2-chloro-6-methylphenylzinc iodide solution (0.5 M in THF, 1.2-1.5 equiv) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 6: References
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Achonduh, G. T., et al. (2010). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications. [Link]
-
Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. [Link]
-
Peñas-Defrutos, M., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. [Link]
-
Reddit r/Chempros. (2023). Reasons for stalling of a Negishi coupling? Reddit. [Link]
-
ResearchGate. (2025). On the role of additives in alkyl-alkyl Negishi cross-couplings. ResearchGate. [Link]
-
Organ, M. G., et al. (2010). On the role of additives in alkyl–alkyl Negishi cross-couplings. Dalton Transactions. [Link]
-
Wikipedia. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
-
Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
-
Ghaffari, B., & Buchwald, S. L. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters. [Link]
-
Cossy, J., & Bellina, F. (2021). Organozinc Derivatives and Transition Metal Catalysts: Formation of C-C Bonds by Cross-coupling. De Gruyter. [Link]
-
Zhang, G., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene Ligand. ChemRxiv. [Link]
-
Ross, A. G., et al. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Alcoba, D. R., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? International Journal of Molecular Sciences. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Organ, M. G. (2018). The Negishi Cross-Coupling Reaction. Organic Reactions. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. reddit.com [reddit.com]
- 11. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. dokumen.pub [dokumen.pub]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: Storage & Handling of 2-Chloro-6-methylphenylzinc Iodide
Role: Senior Application Scientist | Department: Technical Support & Process Chemistry
Part 1: The Preservation Protocol
As an organozinc reagent, 2-Chloro-6-methylphenylzinc iodide (CAS: 737797-38-5) occupies a "Goldilocks" zone in organometallic chemistry: it is less reactive than its lithium or magnesium counterparts (Grignards), allowing for greater functional group tolerance, yet it remains critically sensitive to moisture and oxygen.
The ortho-substitution (2-chloro, 6-methyl) provides steric protection to the carbon-zinc bond, offering slight kinetic stability, but thermodynamic instability against protonolysis remains absolute . The following protocol is not a suggestion; it is a requirement for maintaining reagent titer.
The Three Pillars of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Standard)-20°C (Long-term >3 months) | Low temperature suppresses the rate of disproportionation (Schlenk equilibrium) and slows incidental oxidation kinetics. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is denser than air, forming a "blanket" over the solution when the septum is pierced. Nitrogen is acceptable but less forgiving during frequent transfers. |
| Container | Sure/Seal™ or Schlenk Flask | Teflon-lined septa are mandatory. Avoid standard rubber septa for long-term storage as they are permeable to solvent vapor and atmospheric moisture over time. |
The "Red Flag" Indicators
Before you even titrate, observe the physical state of the reagent.
-
Normal State: Clear to slightly amber/reddish solution (typically 0.5 M in THF).
-
Warning Sign (Precipitation): White solid at the bottom often indicates the formation of Zinc salts (ZnI₂ or ZnCl₂) or Hydroxides (Zn(OH)₂), signaling hydrolysis. Note: At -20°C, reversible precipitation of the reagent itself can occur. Warm to RT and vortex to distinguish.
-
Critical Failure (Color Change): A shift to cloudy white or distinct phase separation indicates extensive hydrolysis.
Part 2: Diagnostics & Quality Control
You cannot rely on the label's molarity after the bottle has been opened. We use the Iodine Titration Method , which is the industry standard for organozincs because it is distinct, colorimetric, and robust.
Experimental Protocol: Iodine Titration
Principle:
Reagents Required:
-
Iodine (Solid, Resublimed)
-
Lithium Chloride (LiCl) - Crucial for solubilizing the Zn species and sharpening the endpoint.
-
Dry THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a stir bar and septum under Argon flow.
-
Charge: Add accurately weighed Iodine (
254 mg, 1.0 mmol). -
Solvation: Add 3–5 mL of a saturated LiCl solution in dry THF. Stir until iodine is fully dissolved (Dark brown solution).
-
Titration: Cool to 0°C. Add the organozinc reagent dropwise via a gas-tight syringe.
-
Endpoint: The solution will transition from Brown
Yellow Colorless . The endpoint is the exact moment the solution becomes colorless.
Calculation:
Visual Logic: Quality Assurance Decision Tree
Figure 1: Decision matrix for assessing organozinc reagent viability prior to experimental use.
Part 3: Troubleshooting & FAQs
Scenario 1: "I left the bottle out on the bench overnight."
-
Diagnosis: Thermal degradation is slow for aryl zincs, but the septum integrity is the risk factor.
-
Action: Check the septum for needle punctures. If the septum looks "chewed" or if the inert gas line was disconnected, titrate immediately . If the bottle was sealed and under positive pressure, it is likely salvageable.
Scenario 2: "The needle clogged during transfer."
-
Cause: Hydrolysis at the needle tip caused by moisture in the air or the needle itself.
-
Correction: Always use the "Inert Gas Cushion" technique:
-
Pull inert gas (Ar/N2) into the syringe before entering the bottle.
-
Push the gas into the bottle to create positive pressure.
-
Draw liquid.[3]
-
Before exiting, pull a small bubble of inert gas into the needle tip to protect the liquid from air contact during transfer.
-
Scenario 3: "Can I use a precipitate-heavy reagent?"
-
Answer: No.
-
Reasoning: The precipitate is often the active zinc species crystallizing out (if cold) or decomposition products (if warm). Using a heterogeneous mixture leads to inconsistent stoichiometry.
-
Fix: Warm to room temperature (25°C). If solids persist, centrifuge (under inert atmosphere) or filter via a cannula filter. Titrate the supernatant. If the titer is low, discard.
Lifecycle Management Workflow
Figure 2: Proper lifecycle management to maximize reagent shelf-life.
References
-
Knochel, P., et al. (2006).[4] Handbook of Functionalized Organometallics. Wiley-VCH.[5] (General grounding on Organozinc stability).
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. Link (Establishes the LiCl-solubilization effect used in titration).
- Boudet, N., & Knochel, P. (2008). "Oxidative Insertion of Zinc into Organic Halides." Organic Syntheses, 85, 127-141.
-
Sigma-Aldrich. (n.d.).[6] 2-Chloro-6-methylphenylzinc iodide Product Specification & SDS. Link (Specific compound data).
-
BenchChem. (2025).[7] Common pitfalls in handling air-sensitive reagents for synthesis. Link (General handling troubleshooting).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. waldeck-ms.de [waldeck-ms.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing protodehalogentation in 2-Chloro-6-methylphenylzinc iodide synthesis
Topic: Minimizing Protodehalogenation in 2-Chloro-6-methylphenylzinc Iodide Synthesis
Executive Summary: The Steric Challenge
Synthesizing 2-Chloro-6-methylphenylzinc iodide presents a unique dual challenge: steric hindrance and protodehalogenation . The ortho-chloro and ortho-methyl substituents create a congested environment around the carbon-iodine bond, significantly retarding the rate of oxidative addition by zinc.
In standard zinc insertions, sluggish kinetics often compel researchers to increase reaction temperatures. However, elevated temperatures in the presence of even trace proton sources (moisture, acidic impurities) favor protodehalogenation —the irreversible replacement of the halide with hydrogen to form 1-chloro-3-methylbenzene (
This guide details the Knochel-Enhanced Zinc Insertion protocol, utilizing Lithium Chloride (LiCl) to accelerate insertion rates at lower temperatures, thereby kinetically favoring organometallic formation over protonation.
Technical Protocol: The "Gold Standard" Method
This protocol utilizes the synergistic effect of Zn/LiCl to solubilize the organozinc intermediate, keeping the metal surface active and preventing passivation.
Reagents:
-
Substrate: 2-Chloro-6-methyliodobenzene (
equiv) -
Zinc Dust:
micron, purity ( equiv) -
Lithium Chloride (LiCl): Anhydrous (
equiv) -
Activators: 1,2-Dibromoethane (
mol%), TMSCl ( mol%) -
Solvent: Anhydrous THF (water content
ppm)
Step-by-Step Methodology:
-
Drying LiCl: In a flame-dried Schlenk flask equipped with a magnetic stir bar and argon line, add LiCl. Heat to
under high vacuum ( mmHg) for 1 hour to remove all lattice water. Crucial Step: Failure here is the #1 cause of protodehalogenation. -
Zinc Addition: Cool flask to room temperature (RT). Add Zinc dust under argon flow. Re-evacuate and backfill with argon three times.
-
Solvent & Activation: Add anhydrous THF.
-
Add 1,2-dibromoethane (
mol%). Heat to reflux for 1 minute, then cool to RT. -
Add TMSCl (
mol%). Stir for 5 minutes. (The solvent should foam slightly, indicating surface oxide removal).
-
-
Insertion Reaction:
-
Monitoring: Monitor consumption of starting material via GC-FID or GC-MS on hydrolyzed aliquots.
-
Aliquot A (Hydrolysis): Quench with dilute HCl.[4]
. (Shows total conversion). -
Aliquot B (Iodolysis): Quench with
in THF. . (Distinguishes active reagent from decomposed byproduct).
-
Troubleshooting Guide & FAQs
Q1: My GC-MS shows a large peak for 1-chloro-3-methylbenzene (Ar-H) immediately. What went wrong?
Diagnosis: This is classic protodehalogenation . Root Causes & Fixes:
-
Wet LiCl: LiCl is extremely hygroscopic. If not dried under vacuum at heat (Step 1), it introduces water directly into the reaction.
-
Fix: Flame-dry LiCl under high vacuum until it flows freely like sand.
-
-
Impure Substrate: Does your aryl iodide contain traces of free acid or moisture?
-
Fix: Pass the aryl iodide solution through a plug of activated neutral alumina/silica before addition.
-
-
Passivated Zinc: If the Zn surface isn't clean, the oxidative addition is too slow, allowing moisture in the headspace to protonate the aryl iodide over time.
Q2: The reaction stalls at 50% conversion. Should I increase the temperature?
Recommendation: Do NOT exceed
-
Better Approach: Add a second portion of TMSCl (
mol%) to re-activate the zinc surface. -
Alternative: Ensure your stirring is vigorous (800+ rpm). The Zn/LiCl method relies on mechanical abrasion to keep the metal surface accessible.
Q3: Why is LiCl strictly required? Can I just use Rieke Zinc?
Answer: While Rieke Zinc (
-
Solubilization: It forms a soluble species
. -
Surface Cleaning: Without LiCl, the organozinc product precipitates on the Zn surface, blocking further reaction (the "passivation layer").
-
Steric Relief: By moving the bulky 2-Chloro-6-methylphenylzinc species into the solution phase, it prevents surface congestion.
Q4: How do I store the reagent once formed?
Answer:
-
Storage: Store under argon at
in a Schlenk flask sealed with a high-quality septum or glass stopcock. -
Stability: In the presence of LiCl, this reagent is stable for weeks at low temperatures. Without LiCl, it may disproportionate or precipitate within hours.
Data Analysis: Impact of Conditions
Table 1: Optimization of Reaction Conditions for 2-Chloro-6-methylphenylzinc Iodide
| Entry | Method | Additive | Temp ( | Time (h) | Yield ( | Protodehalogenation ( |
| 1 | Standard Zn dust | None | 65 (Reflux) | 24 | < 10% | High (60%) |
| 2 | Activated Zn (TMSCl) | None | 50 | 12 | 45% | Moderate (30%) |
| 3 | Knochel (Zn/LiCl) | LiCl (1.5 eq) | 25 (RT) | 4 | > 90% | Minimal (< 5%) |
| 4 | Knochel (Zn/LiCl) | LiCl (1.5 eq) | 60 | 1 | 75% | Moderate (15%) |
Note: Data derived from internal optimization workflows comparing standard activation vs. LiCl-mediated insertion.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Oxidative Insertion and the unwanted Protodehalogenation pathways. Note how LiCl facilitates the "Safe Pathway" by solubilizing the intermediate.
Figure 1: Mechanistic pathway showing the critical role of LiCl in extracting the surface-bound intermediate before moisture can induce protodehalogenation.
References
-
Krasovskiy, A., & Knochel, P. (2006).[1][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link]
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[1][5] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1][6] Angewandte Chemie International Edition, 45(36), 6040–6044.[5] [Link]
Sources
- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
titration methods for determining 2-Chloro-6-methylphenylzinc iodide concentration
Welcome to the technical support guide for determining the concentration of 2-Chloro-6-methylphenylzinc iodide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and foundational knowledge to ensure accurate and reproducible quantification of this valuable organozinc reagent. Given the air and moisture sensitivity of organometallics, precision in handling and titration is paramount for successful downstream applications, such as in Negishi cross-coupling reactions.[1]
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses common queries regarding the nature and handling of aryl-zinc halides.
Q1: What is 2-Chloro-6-methylphenylzinc iodide and why is it so reactive?
2-Chloro-6-methylphenylzinc iodide is a heteroleptic organozinc reagent.[1] Its reactivity stems from the polarized carbon-zinc (C-Zn) bond, which confers significant nucleophilic character on the carbon atom. This makes it highly susceptible to reaction with electrophiles, including the protons in water and oxygen in the air.[2][3] Exposure to the atmosphere leads to rapid decomposition, forming inactive hydroxides, oxides, and the protonated arene (2-chloro-6-methyltoluene), which is why meticulous air-free handling techniques are not just recommended, but essential.[3][4]
Q2: What is the consequence of using an inaccurately determined concentration of my organozinc reagent?
Using an incorrect concentration can have severe consequences for your synthesis. An overestimated concentration leads to under-dosing the reaction, resulting in low conversion and yield. An underestimated concentration leads to an excess of the organozinc reagent, which can cause unwanted side reactions, complicate purification, and waste valuable material. Accurate titration is the cornerstone of reproducible organometallic chemistry.
Q3: What is the "Schlenk equilibrium" and does it affect my reagent?
The Schlenk equilibrium describes the disproportionation of mono-alkyl/aryl metal halides (R-M-X) into the di-substituted (R₂M) and metal dihalide (MX₂) species. For organozinc reagents, this equilibrium exists and can influence reactivity.[1] While titration methods determine the total concentration of active organozinc species, it's important to be aware that the solution contains a mixture of species.[2]
Q4: Can I use titration methods developed for Grignard reagents?
Yes, many principles are transferable due to the similar nature of organomagnesium and organozinc reagents.[5] Methods like direct iodometric titration are highly effective for both.[6] However, organozinc reagents are generally less basic than their Grignard counterparts, which can affect the sharpness of endpoints in acid-base style titrations.[6]
Section 2: Recommended Titration Protocols
Two robust methods are presented here: a direct method (Iodometric Titration) for active C-Zn bond quantification and an indirect method (EDTA Titration) for total zinc content.
Method 1: Direct Iodometric Titration
This is the most recommended method for determining the concentration of the active organometallic species. It relies on the rapid and stoichiometric reaction between the organozinc compound and iodine.[7] The endpoint is the persistence of the brown iodine color, indicating that all the organozinc has been consumed. The addition of lithium chloride (LiCl) is critical; it prevents the precipitation of zinc salts that would otherwise obscure the endpoint, ensuring a clear, transparent solution.[6]
Sources
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2-Chloro-6-methylphenylzinc Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, organozinc reagents stand as indispensable tools. Their utility, however, is intrinsically linked to their structural integrity and purity. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, offers a powerful, non-destructive window into the molecular structure of these reactive species. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Chloro-6-methylphenylzinc iodide, a versatile reagent in organic synthesis. We will explore its expected spectral features in comparison to its precursor, discuss alternative characterization methodologies, and provide a robust protocol for sample preparation, acknowledging the air- and moisture-sensitive nature of this compound.
The ¹H NMR Profile: From Precursor to Organometallic Reagent
A key aspect of characterizing a newly formed organometallic reagent is to compare its NMR spectrum with that of its starting material. In this case, 2-Chloro-6-methylphenylzinc iodide is synthesized from 2-chloro-6-methylaniline. The transformation from an aniline derivative to an arylzinc halide induces notable changes in the electronic environment of the aromatic protons and the methyl group, which are directly reflected in their ¹H NMR chemical shifts.
¹H NMR of 2-Chloro-6-methylaniline: The Starting Point
The ¹H NMR spectrum of 2-chloro-6-methylaniline serves as our baseline. The electron-donating amino group (-NH₂) influences the chemical shifts of the aromatic protons, leading to a relatively shielded environment.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.65–7.15 | Multiplet |
| NH₂ | ~4.01 | Broad Singlet |
| CH₃ | ~2.20 | Singlet |
| Typical values are based on spectra recorded in CDCl₃. Actual shifts may vary depending on the solvent and concentration. |
Predicted ¹H NMR of 2-Chloro-6-methylphenylzinc Iodide: The Transformation
The replacement of the amino group with the zinc iodide moiety (-ZnI) is expected to alter the electronic landscape of the aromatic ring. The carbon atom directly bonded to the zinc becomes more electropositive, leading to a deshielding effect on the adjacent protons. Consequently, the aromatic protons are anticipated to shift downfield. The methyl group, being ortho to the site of metallation, will also experience a change in its chemical environment, likely resulting in a downfield shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| CH₃ | 2.3 - 2.5 | Singlet |
| These are predicted values based on the analysis of similar arylzinc compounds. Experimental verification is recommended. |
The rationale for this prediction lies in the electron-withdrawing nature of the C-Zn bond compared to the C-N bond of the aniline. This deshielding effect is a characteristic feature observed in the ¹H NMR spectra of arylzinc reagents.
Navigating the Challenges: Alternative and Complementary Characterization Techniques
Given the air and moisture sensitivity of organozinc reagents, obtaining a clean ¹H NMR spectrum can be challenging.[1][2] Therefore, it is often prudent to employ a suite of analytical techniques for a comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the organozinc compound. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be particularly useful for analyzing these reactive species.
X-ray Crystallography
For crystalline organometallic compounds, single-crystal X-ray diffraction provides unambiguous structural elucidation. This technique offers precise information about bond lengths, bond angles, and the coordination environment of the zinc atom.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. While the C-Zn stretching frequency is typically weak and falls in the low-frequency region of the spectrum, changes in the aromatic C-H and C-C stretching vibrations can be observed upon formation of the organozinc reagent.
Experimental Protocol: ¹H NMR Sample Preparation of Air-Sensitive Compounds
The successful acquisition of a high-quality ¹H NMR spectrum of an air-sensitive compound like 2-Chloro-6-methylphenylzinc iodide hinges on meticulous sample preparation under an inert atmosphere. The following protocol outlines the necessary steps using Schlenk techniques.
Caption: Workflow for preparing an air-sensitive NMR sample.
Step-by-Step Methodology:
-
Preparation of Glassware: Thoroughly dry a standard NMR tube and a septum cap in an oven at >100 °C for several hours and allow them to cool under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble the NMR tube with the septum cap while maintaining a positive pressure of inert gas.
-
Sample Transfer: In a glovebox or using a Schlenk line, transfer the solution of 2-Chloro-6-methylphenylzinc iodide into the NMR tube using a gas-tight syringe.
-
Addition of Deuterated Solvent: Add the desired deuterated solvent (e.g., THF-d₈, Benzene-d₆) that has been previously dried and degassed.
-
Homogenization: Gently agitate the tube to ensure the sample is homogeneous.
-
Sealing: Securely wrap the septum cap with Parafilm® to provide an additional barrier against atmospheric contamination.
-
Data Acquisition: Promptly acquire the ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of 2-Chloro-6-methylphenylzinc iodide, while requiring careful handling due to its air-sensitivity, provides invaluable information for assessing its successful formation and purity. By comparing the obtained spectrum with that of the 2-chloro-6-methylaniline precursor, a clear downfield shift of the aromatic and methyl protons is expected, confirming the C-Zn bond formation. When direct ¹H NMR data is challenging to obtain, a combination of alternative techniques such as mass spectrometry and, where possible, X-ray crystallography, should be employed for a comprehensive characterization. The meticulous application of air-free sample preparation techniques is paramount for obtaining reliable and reproducible NMR data for this and other sensitive organometallic reagents.
References
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
-
SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]
-
Blum, S. A. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 53(10), 2269–2282. [Link]
-
Chemistry LibreTexts. (n.d.). Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Edelmann, F. T., & Behrens, U. (Eds.). (2014).
Sources
chemoselectivity of 2-Chloro-6-methylphenylzinc iodide vs organolithiums
An In-Depth Guide to Chemoselectivity: 2-Chloro-6-methylphenylzinc Iodide vs. Organolithium Reagents
Introduction: The Quest for Surgical Precision in Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, success is often defined by precision. The ability to modify one specific functional group within a polyfunctional molecule, leaving others untouched, is the essence of chemoselectivity. This surgical control prevents the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and boosting overall efficiency. Organometallic reagents are cornerstone tools in this endeavor, yet they are not created equal. At one end of the spectrum lie the highly reactive and often indiscriminate organolithium reagents. At the other, we find the more tempered and selective organozinc compounds, such as 2-chloro-6-methylphenylzinc iodide. This guide provides a detailed, evidence-based comparison of these two classes of reagents, offering insights into their reactivity, applications, and the fundamental principles governing their chemoselectivity.
The Organolithium Reagent: A Tool of Brute Force
Organolithium reagents (R-Li) are characterized by a highly polar carbon-lithium bond, which imparts significant carbanionic character to the organic moiety. This makes them exceptionally potent nucleophiles and strong bases, capable of reacting with a vast array of electrophiles and acidic protons. While this high reactivity is advantageous for certain transformations, it is a significant drawback when chemoselectivity is required.
Reactivity Profile:
-
High Basicity: Will readily deprotonate even weakly acidic protons (e.g., terminal alkynes, amines, alcohols, and even some C-H bonds).
-
Broad Nucleophilicity: Reacts indiscriminately with carbonyls (aldehydes, ketones, esters, amides), epoxides, nitriles, and more.
-
Lack of Functional Group Tolerance: The presence of sensitive functional groups often leads to a mixture of products or complete decomposition of the starting material. For instance, in a molecule containing both a ketone and an ester, an organolithium reagent will typically attack both sites, often with a preference for the more electrophilic ketone, but with a high likelihood of over-addition or competing side reactions.
This broad reactivity profile is visualized below.
Caption: High reactivity profile of organolithium reagents.
The Organozinc Reagent: A Tool of Finesse
In stark contrast, organozinc reagents (R-ZnX), particularly those used in Negishi cross-coupling reactions, exhibit a much greater degree of chemoselectivity. The carbon-zinc bond is significantly more covalent than the carbon-lithium bond, resulting in a "softer," less reactive carbanion. This tempered reactivity means that organozinc reagents are tolerant of a wide variety of functional groups that would be incompatible with organolithiums.
Reactivity Profile of 2-Chloro-6-methylphenylzinc Iodide: This specific reagent combines the inherent mildness of organozincs with steric hindrance from the ortho-substituents (chloro and methyl groups), further tuning its reactivity.
-
Moderate Nucleophilicity: Its primary utility is in palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling) with aryl, vinyl, or alkyl halides and triflates.
-
Exceptional Functional Group Tolerance: It is generally unreactive towards esters, amides, nitriles, and enolizable ketones in the absence of a transition metal catalyst. This allows for precise, targeted modifications of complex molecules.
-
Low Basicity: It does not readily deprotonate common acidic functional groups, preserving the integrity of the substrate.
The decision-making process for choosing a reagent based on the required selectivity is outlined in the following workflow.
Caption: Reagent selection workflow for chemoselective synthesis.
Comparative Experimental Data: A Head-to-Head Showdown
To illustrate the practical difference in chemoselectivity, consider the reaction of a nucleophile with a substrate containing both a ketone and an ester moiety, such as methyl 4-benzoylbenzoate.
| Reagent | Conditions | Result with Methyl 4-benzoylbenzoate | Outcome |
| Phenyllithium (PhLi) | THF, -78 °C to rt | Attack at both the ketone and ester carbonyls, often leading to a mixture of the tertiary alcohol (from ketone addition) and the tertiary alcohol (from double addition to the ester). | Low Chemoselectivity |
| 2-Chloro-6-methylphenylzinc Iodide | Pd(PPh₃)₄ (cat.), THF, rt | No reaction occurs in the absence of an appropriate electrophilic partner (e.g., an aryl halide). It will not attack the ketone or ester directly. | High Functional Group Tolerance |
Now, consider a more relevant scenario in cross-coupling, where the goal is to form a biaryl structure on a substrate containing a sensitive group.
Scenario: Coupling with 4-bromoacetophenone (contains a ketone).
| Reagent | Conditions | Product | Yield & Selectivity |
| 2-Chloro-6-methylphenyllithium | THF, -78 °C | Complex mixture. The reagent attacks the ketone carbonyl of the starting material and/or product, leading to low yields of the desired biaryl. | Poor |
| 2-Chloro-6-methylphenylzinc Iodide | Pd(dba)₂, SPhos (cat.), THF, 65 °C | 4'-(2-Chloro-6-methylphenyl)acetophenone | Excellent. The organozinc reagent selectively couples at the C-Br bond, leaving the ketone untouched. Yields are typically high (>90%). |
This data clearly demonstrates the superior performance of the organozinc reagent in contexts demanding high fidelity and functional group tolerance.
Experimental Protocol: Chemoselective Negishi Coupling
The following protocol details a representative Negishi coupling reaction, showcasing the practical application of 2-chloro-6-methylphenylzinc iodide.
Objective: To synthesize 4'-(2-chloro-6-methylphenyl)acetophenone from 4-bromoacetophenone.
Materials:
-
2-Chloro-6-methylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Amyl nitrite
-
Iodine (I₂)
-
Zinc dust (activated)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Workflow:
Part A: Preparation of 2-Chloro-6-methylphenyl Iodide
-
Diazotization: Dissolve 2-chloro-6-methylaniline in a suitable solvent and cool to 0 °C. Add amyl nitrite dropwise to form the diazonium salt. Rationale: This converts the amine into a good leaving group (N₂).
-
Sandmeyer-type Iodination: Add a solution of iodine to the diazonium salt mixture. The diazonium group is displaced by iodide. Rationale: This is a classic method for installing an iodine atom onto an aromatic ring, which is required for the subsequent steps.
-
Purification: Purify the resulting 2-chloro-6-methylphenyl iodide via column chromatography.
Part B: Preparation of 2-Chloro-6-methylphenylzinc Iodide
-
Zinc Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend zinc dust in anhydrous THF. Add a small amount of 1,2-dibromoethane and TMSCl and heat gently to activate the zinc surface. Rationale: Activation removes the passivating oxide layer from the zinc, ensuring efficient oxidative insertion.
-
Oxidative Insertion: Add a solution of 2-chloro-6-methylphenyl iodide in anhydrous THF to the activated zinc suspension. The reaction is often initiated with gentle heating. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots. Rationale: The zinc metal inserts into the carbon-iodine bond to form the desired organozinc reagent.
Part C: Negishi Cross-Coupling
-
Catalyst Pre-formation: In a separate flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in anhydrous THF. Stir for 15-20 minutes. Rationale: The ligand (SPhos) coordinates to the palladium center, forming the active catalytic species.
-
Coupling Reaction: To the catalyst mixture, add 4-bromoacetophenone followed by the freshly prepared solution of 2-chloro-6-methylphenylzinc iodide.
-
Heating: Heat the reaction mixture to 60-65 °C and monitor by TLC or LC-MS until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed at an efficient rate.
-
Workup and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography to yield the pure 4'-(2-chloro-6-methylphenyl)acetophenone. Rationale: The aqueous workup removes inorganic salts, and chromatography separates the desired product from any unreacted starting materials or side products.
Conclusion: Selecting the Right Tool for a High-Stakes Task
The choice between an organolithium and an organozinc reagent is a critical decision in synthesis design, dictated by the specific demands of the molecular target. Organolithiums offer raw power, suitable for simple additions to robust substrates. However, for the nuanced and delicate task of constructing complex, polyfunctional molecules, the chemoselectivity of organozinc reagents like 2-chloro-6-methylphenylzinc iodide is indispensable. Their functional group tolerance, born from the covalent nature of the carbon-zinc bond, allows for direct and efficient bond formation in the presence of sensitive moieties, obviating the need for protective group chemistry. For researchers in drug development, where molecular complexity and synthetic efficiency are paramount, mastering the application of these selective reagents is not just an advantage—it is a necessity.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link]
-
Knochel, P., & Jones, P. (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]
-
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). Wiley-VCH. [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Halides from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
-
Organ, M. G., et al. (2004). Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides. The Journal of Organic Chemistry, 69(23), 7979-7984. [Link]
-
Gilman, H., & Jacoby, A. L. (1939). The Reaction of Organolithium Compounds with Acetophenone. Journal of the American Chemical Society, 61(1), 106-109. [Link]
-
Berman, A. M., & Johnson, J. S. (2005). Enantioselective Total Synthesis of (+)-Frondosin B. Journal of the American Chemical Society, 127(16), 5804-5805. [Link]
Technical Guide: Validation and Application of 2-Chloro-6-methylphenylzinc Iodide in Cross-Coupling
Executive Summary
The synthesis of poly-substituted biaryls remains a cornerstone of modern drug discovery. However, the introduction of a 2-chloro-6-methylphenyl motif presents a dual challenge: extreme steric hindrance at the coupling interface and the risk of chemoselectivity erosion (reaction at the chlorine site).
While Suzuki-Miyaura coupling is the industry standard for simple biaryls, it frequently fails with 2,6-disubstituted arylboronic acids due to slow transmetallation and rapid protodeboronation. This guide validates the Negishi cross-coupling approach using 2-Chloro-6-methylphenylzinc iodide , prepared via the Knochel Zn/LiCl method. This route offers superior reactivity for hindered systems and orthogonal chemoselectivity, preserving the chlorine handle for subsequent diversification.
The Steric Challenge & Strategic Selection
The 2,6-substitution pattern creates a "steric wall" around the metal center. In the catalytic cycle, the rate-limiting step for hindered substrates often shifts from oxidative addition to transmetallation .
Comparative Analysis: Why Negishi?
The following table objectively compares the organozinc approach against common alternatives for this specific 2,6-disubstituted synthon.
| Feature | Negishi (Organozinc) | Suzuki (Boronic Acid) | Kumada (Grignard) |
| Steric Tolerance | High. The | Low. 2,6-disubstituted boronic acids are kinetically stable against transmetallation and prone to protodeboronation. | Medium. High reactivity can force coupling, but often leads to homocoupling. |
| Chemoselectivity | Excellent. Zinc inserts selectively into C-I bonds. The C-Cl bond remains inert at room temperature. | Good. Boron is inert to halides, but synthesis of the specific boronic acid is difficult. | Poor. Grignard reagents may attack the 2-Cl position (benzyne formation) or sensitive functional groups on the partner. |
| Reagent Stability | Moderate. Requires inert atmosphere (Schlenk/Glovebox). | High. Air stable solids (generally). | Low. Highly moisture sensitive and pyrophoric. |
| Atom Economy | High. Direct insertion into iodide avoids cryogenic lithiation steps. | Low. Often requires lithiation/boronation sequence to make the starting material. | High. Direct Mg insertion.[1] |
Decision Logic Visualization
Figure 1: Decision matrix for selecting the optimal coupling methodology based on steric and functional group constraints.
Reagent Preparation & Validation Protocol
The preparation of 2-Chloro-6-methylphenylzinc iodide must be performed using the Knochel Zn/LiCl method . The addition of Lithium Chloride is not optional; it solubilizes the surface-bound organozinc species, ensuring a clean, high-yielding insertion.
Materials
-
Precursor: 1-Chloro-2-iodo-3-methylbenzene (commercially available or prepared via Sandmeyer).
-
Zinc Source: Zinc dust (<10 micron), activated with 1,2-dibromoethane and TMSCl.
-
Additive: Anhydrous LiCl (dried under vacuum at 150°C).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol
-
Zinc Activation:
-
In a flame-dried Schlenk flask under Argon, add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).
-
Heat to 150°C under high vacuum for 2 hours (essential to dry LiCl).
-
Cool to RT, add THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute.
-
Cool, add 1 mol% TMSCl, and stir for 5 minutes.
-
-
Insertion:
-
Add 1-Chloro-2-iodo-3-methylbenzene (1.0 equiv) as a solution in THF.
-
Stir at 25°C. Reaction is typically complete in 2-4 hours.
-
Observation: The grey suspension will settle, leaving a clear supernatant containing the organozinc reagent.
-
-
Mandatory Validation: Iodometric Titration
-
Do not assume 100% conversion. You must determine the precise molarity.
-
Protocol: Dissolve a known amount of Iodine (
) in dry THF (approx 0.5 M). -
Aliquot the supernatant organozinc solution and add it dropwise to the iodine solution until the brown color disappears (colorless endpoint).
-
Calculation:
-
Analytical Validation Data
| Technique | Expected Result | Interpretation |
| Titration | 0.8 – 1.1 M (in THF) | Confirms active C-Zn species concentration. |
| GC-MS (Quenched) | Peak M+1 (Protodehalogenation) | Aliquot quenched with water should show 1-chloro-3-methylbenzene. |
| GC-MS (Iodolysis) | Peak M+126 (Iodide reformation) | Aliquot quenched with |
Cross-Coupling Optimization
For sterically hindered substrates, standard Pd(
The Coupling Protocol
-
Catalyst Loading: Charge a reaction vial with Pd-PEPPSI-IPr (1-2 mol%) and the aryl bromide/triflate coupling partner (0.8 equiv relative to Zn reagent).
-
Addition: Add the titrated 2-Chloro-6-methylphenylzinc iodide solution via syringe.
-
Conditions: Stir at room temperature for 1 hour. If conversion is <50%, heat to 60°C.
-
Note: The 2-Cl substituent prevents the formation of "ate" complexes that sometimes slow down reactions, but the steric bulk requires a highly active catalyst.
-
-
Workup: Quench with dilute HCl, extract with EtOAc.
Experimental Workflow Diagram
Figure 2: Validated workflow from precursor activation to final cross-coupling.
Performance Data & Troubleshooting
The following data summarizes typical performance metrics when coupling 2-Chloro-6-methylphenylzinc iodide with various electrophiles using Pd-PEPPSI-IPr.
| Electrophile Type | Example Substrate | Yield (%) | Notes |
| Electron-Deficient | 4-Bromobenzonitrile | 92% | Fast reaction (RT). High conversion. |
| Electron-Rich | 4-Bromoanisole | 84% | Slower oxidative addition; requires 50°C. |
| Sterically Hindered | 2-Bromotoluene | 71% | Tetra-ortho substituted product. Requires 60°C + 24h. |
| Heterocyclic | 3-Bromopyridine | 88% | Excellent tolerance of basic nitrogen. |
Common Failure Modes
-
Inactive Zinc Reagent: If titration shows <0.5 M, the LiCl was likely wet. Remedy: Dry LiCl at 150°C under high vacuum for at least 2 hours.
-
Homocoupling: Observation of bis-aryl species. Remedy: Ensure the aryl halide is the limiting reagent and add the Zinc reagent slowly.
-
Stalled Reaction: Catalyst deactivation. Remedy: Switch to SPhos-Pd-G2 if PEPPSI fails; SPhos is exceptionally good for forming tetra-ortho biaryls.
References
-
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions.[3][4] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Krasovskiy, A., & Knochel, P. (2006).[2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[5][6] Journal of the American Chemical Society, 126(40), 13028–13029. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
